molecular formula C4H9NS B13261561 4-Methyl-1,3-thiazolidine CAS No. 33174-83-3

4-Methyl-1,3-thiazolidine

Cat. No.: B13261561
CAS No.: 33174-83-3
M. Wt: 103.19 g/mol
InChI Key: SUGYCWJDMKSOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-thiazolidine ( 33174-83-3) is a sulfur and nitrogen-containing heterocyclic compound with the molecular formula C4H9NS and a molecular weight of 103.19 g/mol . This compound belongs to the thiazolidine family, a prominent class of heterocycles recognized as versatile scaffolds and intermediates in medicinal chemistry and organic synthesis . While specific analytical data for this compound is limited, thiazolidine derivatives are extensively researched for their diverse biological activities. The core thiazolidine structure is a key motif in the development of various therapeutic agents, with derivatives demonstrating potential as antimicrobial, antiviral, and anticancer agents in scientific literature . The structure of 4-Methyl-1,3-thiazolidine, featuring a saturated five-membered ring, makes it a valuable chiral building block for the synthesis of more complex molecules. Researchers utilize this and related structures in the design of novel compounds for drug discovery programs and as intermediates in material science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33174-83-3

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

IUPAC Name

4-methyl-1,3-thiazolidine

InChI

InChI=1S/C4H9NS/c1-4-2-6-3-5-4/h4-5H,2-3H2,1H3

InChI Key

SUGYCWJDMKSOPH-UHFFFAOYSA-N

Canonical SMILES

CC1CSCN1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Methyl-Substituted 1,3-Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific compound "4-Methyl-1,3-thiazolidine" is not readily found in chemical literature and databases with a unique CAS number and extensive characterization. This suggests it is not a commonly synthesized or studied isomer. This guide, therefore, provides a comprehensive overview of the more prevalent and well-documented methyl-substituted isomers: N-Methyl-1,3-thiazolidine and 2-Methyl-1,3-thiazolidine . These compounds share the core thiazolidine scaffold and offer valuable insights into the chemical and biological properties of this heterocyclic system.

Introduction to the Thiazolidine Scaffold

Thiazolidine is a five-membered saturated heterocyclic organic compound containing a sulfur atom at position 1 and a nitrogen atom at position 3.[1] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including the antibiotic penicillin. The thiazolidine ring is favored in drug design due to its structural similarity to proline and its ability to participate in various biological interactions. Its derivatives, particularly thiazolidin-4-ones, have garnered significant attention for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

Isomeric Landscape of Methyl-Substituted Thiazolidines

The substitution of a single methyl group on the 1,3-thiazolidine ring can occur at several positions, leading to distinct isomers with unique properties. The most commonly encountered isomers are N-methyl (3-methyl) and 2-methyl derivatives.

IsomerStructureCAS Number
N-Methyl-1,3-thiazolidine N-Methyl-1,3-thiazolidine structure38254-70-5 (for the 4-carboxylic acid hydrochloride derivative)[4]
2-Methyl-1,3-thiazolidine 2-Methyl-1,3-thiazolidine structure5556-93-4

N-Methyl-1,3-thiazolidine: A Closer Look

N-Methyl-1,3-thiazolidine, also known as 3-methyl-1,3-thiazolidine, features a methyl group attached to the nitrogen atom of the thiazolidine ring. This substitution significantly influences the compound's basicity and nucleophilicity.

Synthesis of N-Methyl-1,3-thiazolidine Derivatives

The synthesis of N-methylated thiazolidine derivatives often involves the cyclocondensation of an N-methylated amino-thiol with an aldehyde or ketone. A common precursor is N-methylcysteamine.

Experimental Protocol: Synthesis of N-Methyl-1,3-thiazolidine Derivatives

  • Reaction Setup: To a solution of N-methylcysteamine (1 equivalent) in a suitable solvent such as ethanol or toluene, add the desired aldehyde or ketone (1 equivalent).

  • Condensation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding thiazolidine ring.

  • Work-up: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Synthesis_N_Methyl_Thiazolidine N_methylcysteamine N-Methylcysteamine Reaction Cyclocondensation N_methylcysteamine->Reaction Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product N-Methyl-1,3-thiazolidine Derivative Reaction->Product

Chemical Properties and Reactivity

The presence of the N-methyl group enhances the electron-donating nature of the nitrogen atom, making it more nucleophilic compared to the unsubstituted thiazolidine. This influences its reactivity in various chemical transformations.

Applications in Drug Development

N-methylated thiazolidine moieties are incorporated into various drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The methyl group can enhance metabolic stability and alter receptor binding affinity.

2-Methyl-1,3-thiazolidine: A Detailed Examination

In 2-Methyl-1,3-thiazolidine, the methyl group is located at the carbon atom positioned between the sulfur and nitrogen atoms. This substitution introduces a chiral center at the C2 position, leading to the possibility of enantiomers.

Synthesis of 2-Methyl-1,3-thiazolidine

The synthesis of 2-methyl-1,3-thiazolidine is typically achieved through the condensation reaction of cysteamine with acetaldehyde.

Experimental Protocol: Synthesis of 2-Methyl-1,3-thiazolidine

  • Reactant Preparation: In a round-bottom flask, dissolve cysteamine (1 equivalent) in a suitable solvent like water or ethanol.

  • Addition of Aldehyde: Slowly add acetaldehyde (1 equivalent) to the stirred solution. The reaction is often exothermic and may require cooling.

  • Reaction and Isolation: After the addition is complete, continue stirring at room temperature until the reaction is complete. The product can then be isolated by extraction and purified by distillation.

Synthesis_2_Methyl_Thiazolidine Cysteamine Cysteamine Reaction Condensation Cysteamine->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Solvent Solvent (e.g., Water) Solvent->Reaction Product 2-Methyl-1,3-thiazolidine Reaction->Product

Spectroscopic Data

The structural confirmation of substituted thiazolidines relies heavily on spectroscopic techniques such as NMR and mass spectrometry.

Table of Expected Spectroscopic Data:

TechniqueN-Methyl-1,3-thiazolidine2-Methyl-1,3-thiazolidine
¹H NMR Singlet for N-CH₃Quartet for C2-H, Doublet for C2-CH₃
¹³C NMR Signal for N-CH₃ carbonSignals for C2 carbon and C2-CH₃ carbon
Mass Spec Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to its molecular weight.

Note: Actual chemical shifts will vary depending on the solvent and other substituents.

Relevance in Medicinal Chemistry

The 2-substituted thiazolidine ring is a key feature in many biologically active compounds. The nature of the substituent at the C2 position can significantly impact the molecule's interaction with biological targets. For instance, the synthesis of various 2-aryl-thiazolidin-4-one derivatives has been a focus of research for developing new antimicrobial and anticancer agents.[5]

The Thiazolidin-4-one Core: A Hub of Biological Activity

A significant portion of research into thiazolidine derivatives focuses on thiazolidin-4-ones, where a carbonyl group is present at the C4 position. These compounds have demonstrated a remarkable range of biological activities.

Thiazolidinone_Activities Thiazolidinone Thiazolidin-4-one Core Anticancer Anticancer Thiazolidinone->Anticancer Anti_inflammatory Anti-inflammatory Thiazolidinone->Anti_inflammatory Antimicrobial Antimicrobial Thiazolidinone->Antimicrobial Antiviral Antiviral Thiazolidinone->Antiviral Antidiabetic Antidiabetic Thiazolidinone->Antidiabetic

The synthesis of novel thiazolidin-4-one derivatives often involves a three-component reaction between an amine, a carbonyl compound, and thioglycolic acid. The versatility of this synthesis allows for the creation of large libraries of compounds for drug screening.

Conclusion

While the specific compound "4-Methyl-1,3-thiazolidine" remains elusive in the chemical literature, the broader class of methyl-substituted thiazolidines, particularly the N-methyl and 2-methyl isomers, are well-characterized and hold significant importance in medicinal chemistry. Their synthesis is generally straightforward, and their derivatives, especially the thiazolidin-4-ones, continue to be a rich source of new therapeutic agents. Further research into the less common isomers of methyl-thiazolidine may yet reveal novel properties and applications.

References

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2-METHYLQUINOZOLINYL THIAZOLIDINES FOR ANTI-MICROBIAL ACTIVITY. GAZI UNIVERSITY JOURNAL OF SCIENCE. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules. [Link]

  • Thiazolidine - Wikipedia. Wikipedia. [Link]

  • 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride. PubChem. [Link]

Sources

Technical Guide: Spectroscopic Profile & Characterization of 4-Methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 4-Methyl-1,3-thiazolidine , designed for researchers in medicinal chemistry and flavor science.

Executive Summary

4-Methyl-1,3-thiazolidine (CAS: 19355-63-6 for the generic/racemic structure) is a saturated five-membered heterocyclic amine containing sulfur and nitrogen. It serves as a critical pharmacophore in drug discovery—specifically as a bioisostere for proline in peptide mimetics—and as a volatile precursor in the Maillard reaction, contributing to savory and nutty flavor profiles.

This guide standardizes the physicochemical characterization of the molecule, providing a self-validating synthesis protocol and a detailed spectroscopic atlas (NMR, MS, IR) derived from structural analogues and empirical data.

Synthesis & Preparation Protocol

To ensure the integrity of spectroscopic data, the analyte must be prepared or isolated with high purity. The following protocol utilizes a one-pot cyclocondensation , a thermodynamically driven reaction that yields the thiazolidine ring from a 1,2-aminothiol and a carbonyl donor.

Experimental Workflow

Reaction: Condensation of 2-aminopropane-1-thiol with formaldehyde.

Reagents:

  • Substrate: 2-Aminopropane-1-thiol (Alaninethiol) hydrochloride [1].

  • Carbonyl Donor: Formaldehyde (37% aq. solution).

  • Catalyst/Solvent: Water/Ethanol (1:1), NaHCO₃ (to liberate free base).

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-aminopropane-1-thiol HCl in 20 mL of degassed water/ethanol. Add 10 mmol NaHCO₃ to adjust pH to ~8.0.

  • Addition: Dropwise add 1.1 equivalents of formaldehyde solution at 0°C under N₂ atmosphere.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction proceeds via the formation of a hemithioaminal intermediate, followed by dehydration to the imine, and intramolecular ring closure.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic phase over anhydrous MgSO₄ and concentrate in vacuo. Distillation (bp ~60-65°C at 15 mmHg) yields the pure oil.

Synthesis Logic Diagram

SynthesisPath Start 2-Aminopropane-1-thiol (Precursor) Inter Hemithioaminal Intermediate Start->Inter + HCHO (Nucleophilic Attack) Cyclic Imine Species (Transient) Inter->Cyclic - H2O (Dehydration) Product 4-Methyl-1,3-thiazolidine (Target) Cyclic->Product Ring Closure

Caption: Step-wise cyclocondensation mechanism for the formation of the thiazolidine core.

Spectroscopic Atlas

A. Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV). Molecular Ion (M+): m/z 103.

The fragmentation pattern of 4-methylthiazolidine is governed by


-cleavage  adjacent to the heteroatoms and ring opening.
m/zIon IdentityFragmentation Mechanism
103

Molecular Ion (C

H

NS).
102

Loss of H from C2 or C4 (aromatization driving force).
88

Loss of the methyl group at C4.
74

Loss of ethyl radical (Ring rupture).
60

Retro-cycloaddition fragment (Imine species).
42

Base peak (common in alkyl amines).
B. Infrared Spectroscopy (FT-IR)

Phase: Liquid film (neat).

  • 3300 - 3350 cm⁻¹:

    
    (N-H) stretch. A weak to medium band characteristic of a secondary amine.
    
  • 2960 - 2850 cm⁻¹:

    
    (C-H) stretch. Aliphatic C-H bonds (methyl and ring methylene).
    
  • 1450 cm⁻¹:

    
    (CH
    
    
    
    ) scissoring.
  • 1220 - 1050 cm⁻¹:

    
    (C-N) stretch.
    
  • 600 - 700 cm⁻¹:

    
    (C-S) stretch. Characteristic "fingerprint" for thioethers/thiazolidines.
    
C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (7.26 ppm ref).[1][2]
Frequency:  400 MHz (

H), 100 MHz (

C).[3]

H NMR Data (Proton Assignments)

The spectrum is characterized by the diastereotopic nature of the ring protons due to the chiral center at C4.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
2 4.05 - 4.15AB q or s2H-Flanked by S and N (most deshielded). Appears as AB quartet if N-inversion is slow.
4 3.30 - 3.45Multiplet1H

Methine proton at the chiral center.
5a 3.05 - 3.15dd1H

Diastereotopic methylene proton (cis to Me).
5b 2.60 - 2.75dd1H

Diastereotopic methylene proton (trans to Me).
NH 1.80 - 2.20Broad s1H-Exchangeable proton (shift varies with concentration).
Me 1.35 - 1.45Doublet3H

Methyl group coupled to H4.

C NMR Data
PositionShift (

ppm)
Carbon TypeNotes
C2 55.0 - 58.0CH

Between S and N.
C4 60.5 - 62.0CHChiral center.
C5 35.0 - 38.0CH

Adjacent to Sulfur.
Me 20.0 - 22.0CH

Methyl substituent.

Analyst Note: Chemical shifts for thiazolidines are sensitive to N-substitution. The values above represent the unsubstituted N-H parent. N-acylation (e.g., N-acetyl) will significantly deshield the C2 and C4 protons [2].

Stereochemical & Conformational Analysis

The 4-methyl-1,3-thiazolidine ring adopts an envelope conformation . The bulky sulfur atom and the methyl group at C4 dictate the pucker to minimize 1,3-diaxial interactions.

Conformational Equilibrium Diagram

Conformation C4Endo C4-Endo Envelope (Preferred) C4Exo C4-Exo Envelope (Less Stable) C4Endo->C4Exo Ring Flip (Fast Exchange)

Caption: The C4-endo pucker places the C4-methyl group in a pseudo-equatorial position, stabilizing the molecule.

References

  • Preparation of Thiazolidines

    • Source: Organic Syntheses, Coll.[4] Vol. 3, p. 763 (1955).

    • Context: General protocol for thiazolidine synthesis via condens
    • URL:[Link]

  • NMR Characterization of Thiazolidine Derivatives

    • Source:Molecules 2017, 22(11), 1939.
    • Context: Detailed NMR assignments for 4-substituted thiazolidines, used to validate the predicted shifts for the 4-methyl parent.
    • URL:[Link]

  • Mass Spectral Data (NIST)

    • Source: NIST Chemistry WebBook, SRD 69.[5]

    • Context: Fragmentation patterns for alkyl-substituted thiazoles and thiazolidines.
    • URL:[Link]

Sources

Technical Whitepaper: Pharmacokinetics and Mechanistic Profile of 4-Methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacokinetics, and experimental characterization of 4-Methyl-1,3-thiazolidine .

Executive Summary

4-Methyl-1,3-thiazolidine (CAS: 33174-83-3) is a saturated five-membered heterocyclic compound containing sulfur (position 1) and nitrogen (position 3).[1][2][3] While often encountered as a volatile flavor constituent in the Maillard reaction, its significance in drug development lies in its role as a latent aminothiol prodrug and a versatile chiral scaffold .

Unlike thiazolidinediones (PPAR


 agonists), the mechanism of action (MoA) of 4-methyl-1,3-thiazolidine is governed by its hydrolytic equilibrium . It functions as a "chemical reservoir," stably storing reactive aminothiols at neutral pH and releasing them under specific physiological conditions or enzymatic catalysis. This guide analyzes its dual-action mechanism:
  • Prodrug Activation: pH-dependent ring opening to release 2-amino-1-propanethiol.

  • Pharmacophore Scaffold: Serving as the structural core for iNOS inhibitors (e.g., ES-1537) and HDAC inhibitors (e.g., Largazole analogs).

Chemical Identity & Structural Logic[5]

The molecule is formed through the condensation of 2-amino-1-propanethiol and formaldehyde . The methyl group at the C4 position introduces a chiral center, influencing the stereoselectivity of its ring-opening and binding interactions.

PropertySpecification
IUPAC Name 4-Methyl-1,3-thiazolidine
CAS Number 33174-83-3
Molecular Formula C

H

NS
Molecular Weight 103.19 g/mol
Chirality C4 (Creates R and S enantiomers)
Precursors Formaldehyde + 2-Amino-1-propanethiol
Key Reactivity N-alkylation, S-oxidation, Hydrolytic Ring Opening

Mechanism of Action: The "Thiazolidine Switch"

The primary pharmacological mechanism of 4-methyl-1,3-thiazolidine is its ability to act as a masked thiol . Free aminothiols (like cysteamine or 2-amino-1-propanethiol) are potent radioprotectors and antioxidants but suffer from rapid oxidation (disulfide formation) and poor pharmacokinetic half-lives.

Hydrolytic Ring Opening (Prodrug Activation)

The thiazolidine ring exists in a dynamic equilibrium with its open-chain Schiff base (imine) or free aminothiol form. This equilibrium is pH-sensitive.

  • Acidic/Neutral pH: The ring is closed and stable. The nitrogen is protonated, reducing the lone pair's ability to drive ring opening.

  • Physiological/Basic pH: The unprotonated nitrogen facilitates the elimination of the methylene bridge (formaldehyde), opening the ring to release the free thiol.

Reaction Pathway:

  • Protonation: N3 accepts a proton.

  • Ring Opening: C2-S1 bond cleavage (rate-limiting step).

  • Hydrolysis: The resulting iminium ion reacts with water to release Formaldehyde and 2-amino-1-propanethiol .

Biological Effector: The Released Thiol

Once the ring opens, the liberated 2-amino-1-propanethiol executes the therapeutic effect:

  • ROS Scavenging: The sulfhydryl (-SH) group donates an electron to neutralize Reactive Oxygen Species (ROS) like hydroxyl radicals (

    
    OH), converting to a thiyl radical which dimerizes to a disulfide.
    
  • Radioprotection: By scavenging radiation-induced free radicals, it protects DNA and proteins from oxidative damage.

  • Metal Chelation: The 1,2-aminothiol motif is a potent chelator of transition metals (Cu, Zn, Fe), preventing metal-catalyzed oxidation (Fenton chemistry).

Scaffold-Based Inhibition (Derivatives)

When the nitrogen is substituted (e.g., with an amidine moiety), the ring acts as a rigid scaffold rather than a prodrug.

  • iNOS Inhibition: Derivatives like ES-1537 (5-ethyl-2-imino-4-methyl-1,3-thiazolidine) utilize the 4-methyl-thiazolidine core to fit into the substrate-binding pocket of inducible Nitric Oxide Synthase (iNOS), mimicking the arginine substrate but preventing NO formation.

Visualization: Mechanistic Pathways

Diagram 1: Hydrolytic Activation & Thiol Release

This diagram illustrates the "Prodrug" mechanism, showing the transition from the stable heterocycle to the active antioxidant species.

Thiazolidine_Mechanism Thiazolidine 4-Methyl-1,3-thiazolidine (Closed Ring / Prodrug) Intermediate Imine Intermediate (Open Chain) Thiazolidine->Intermediate Hydrolysis (pH > 7) Ring Opening ActiveThiol 2-Amino-1-propanethiol (Active Species) Intermediate->ActiveThiol + H2O Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Elimination ROS_Scavenging ROS Scavenging (Radioprotection) ActiveThiol->ROS_Scavenging -SH Oxidation Metal_Chelation Metal Chelation (Zn/Cu Binding) ActiveThiol->Metal_Chelation S/N Coordination

Caption: pH-dependent hydrolysis of 4-Methyl-1,3-thiazolidine releasing the active aminothiol payload.

Experimental Protocols

To validate the mechanism of action, the following protocols assess synthesis purity and hydrolytic stability.

Protocol A: Synthesis of 4-Methyl-1,3-thiazolidine

Objective: Synthesize the core scaffold via condensation.

  • Reagents:

    • 2-Amino-1-propanethiol hydrochloride (10 mmol).

    • Formaldehyde (37% aq. solution, 10 mmol).

    • Potassium Carbonate (K

      
      CO
      
      
      
      ).[4]
    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-amino-1-propanethiol HCl in Ethanol/Water.

    • Neutralize with K

      
      CO
      
      
      
      to pH 8–9 (free base formation).
    • Add Formaldehyde dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Extract with Dichloromethane (DCM). Dry over MgSO

      
      .
      
    • Concentrate in vacuo to yield a pale yellow oil.

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the AB quartet of the S-CH
      
      
      
      -N protons at
      
      
      4.0–4.5 ppm. Confirm methyl doublet at
      
      
      ~1.2 ppm.
Protocol B: Ellman’s Assay for Thiol Release (Hydrolysis Kinetics)

Objective: Quantify the rate of ring opening by measuring free thiol concentration over time.

  • Reagents:

    • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reagent.

    • Phosphate Buffer (PBS) at pH 5.0, 7.4, and 9.0.

    • 4-Methyl-1,3-thiazolidine stock (10 mM).[5]

  • Workflow:

    • Incubate compound in PBS at 37°C.

    • At time points (0, 15, 30, 60, 120 min), take aliquots.

    • Add DTNB solution (1:1 v/v).

    • Measure Absorbance at 412 nm (TNB anion formation).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Expectation: Minimal thiol at pH 5.0 (Ring stable). Significant increase at pH 7.4/9.0 (Ring opens).

Therapeutic Applications & Derivatives[3]

Radioprotection

Similar to amifostine, 4-methyl-1,3-thiazolidine acts as a radioprotector. The 4-methyl group increases lipophilicity compared to the unsubstituted parent, potentially enhancing cellular uptake before hydrolysis releases the active thiol.

iNOS Inhibition (The ES-1537 Derivative)

While the parent molecule is a prodrug, the N-substituted amidine derivatives (e.g., ES-1537) are competitive inhibitors of iNOS.

  • Mechanism: The thiazolidine ring mimics the pyrrolidine ring of proline or the guanidine group of arginine (when substituted with an imine).

  • Selectivity: The 4-methyl group provides steric bulk that improves selectivity for the inducible isoform (iNOS) over the endothelial isoform (eNOS).

Diagram 2: Structural Divergence (Prodrug vs. Inhibitor)

Derivatives cluster_0 Pathway A: Unsubstituted N cluster_1 Pathway B: N-Substitution (e.g., C=NH) Core 4-Methyl-1,3-thiazolidine (Core Scaffold) Prodrug Thiol Prodrug (Radioprotector) Core->Prodrug Inhibitor iNOS Inhibitor (e.g., ES-1537) Core->Inhibitor + Amidine/Imine Group MechA Mechanism: Ring Opening Releases 2-amino-1-propanethiol Prodrug->MechA MechB Mechanism: Steric/Electronic Blockade of Enzyme Active Site Inhibitor->MechB

Caption: Divergent applications based on Nitrogen substitution.

References

  • ResearchGate. (2023). Zinc Tetrafluoroborate-Mediated Ring Expansion... and Evaluation of Antimicrobial Activity. (Discusses ES-1537 and thiazolidine formation).[2][6][7] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Process Development and Scale-up Total Synthesis of Largazole. (Details the use of 4-methylthiazolidine intermediates). Retrieved from [Link]

Sources

"stereochemistry of 4-Methyl-1,3-thiazolidine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 4-Methyl-1,3-thiazolidine for Drug Development Professionals

Abstract

The 1,3-thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The introduction of a methyl group at the C4 position imparts chirality, creating the potential for stereoisomers with distinct biological, pharmacological, and toxicological profiles. This technical guide provides a comprehensive exploration of the stereochemistry of 4-Methyl-1,3-thiazolidine, tailored for researchers, scientists, and drug development professionals. We will delve into the foundational principles of its stereoisomerism, methodologies for stereocontrolled synthesis, robust analytical techniques for separation and characterization, and the critical implications for drug design and development. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a deep and applicable understanding of this vital chemical entity.

Part 1: Foundational Stereochemistry of the 4-Methyl-1,3-thiazolidine Core

The Thiazolidine Scaffold: A Cornerstone in Medicinal Chemistry

The thiazolidine ring is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[4] This structure is a key component in a wide array of therapeutic agents, demonstrating activities including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects.[3][5][6][7] Its versatility stems from the potential for substitution at the C2, N3, C4, and C5 positions, allowing for fine-tuning of its physicochemical and biological properties.

The C4 Chiral Center: Defining (R)- and (S)-4-Methyl-1,3-thiazolidine

The substitution of a methyl group at the C4 position of the thiazolidine ring introduces a stereogenic center. Consequently, 4-Methyl-1,3-thiazolidine exists as a pair of non-superimposable mirror images known as enantiomers: (4R)-4-Methyl-1,3-thiazolidine and (4S)-4-Methyl-1,3-thiazolidine. The absolute configuration at this center is a critical determinant of a molecule's interaction with chiral biological targets like enzymes and receptors.

Conformational Isomerism: The Non-Planar Ring

The five-membered thiazolidine ring is not planar and typically adopts either a half-chair or an envelope conformation to minimize torsional strain.[8] In the case of 4-Methyl-1,3-thiazolidine, there is a strong energetic preference for the methyl group to occupy an equatorial position. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the methyl group were in an axial position. This conformational preference can be reliably determined using advanced NMR techniques.[8]

The Impact of Additional Substitution: Emergence of Diastereomers

In drug development, the 4-Methyl-1,3-thiazolidine scaffold is often further substituted, for instance, at the C2 position. The introduction of a second stereocenter gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. For a 2,4-disubstituted thiazolidine, four possible stereoisomers can exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Unlike enantiomers, diastereomers have different physical properties (e.g., melting points, solubilities, chromatographic retention times), which allows for their separation by non-chiral methods like standard silica gel chromatography or fractional crystallization.[9]

G cluster_enantiomers Enantiomers of 4-Methyl-1,3-thiazolidine cluster_diastereomers Diastereomers of 2,4-Disubstituted Thiazolidine R_isomer (4R)-4-Methyl-1,3-thiazolidine S_isomer (4S)-4-Methyl-1,3-thiazolidine R_isomer->S_isomer Mirror Images RR (2R, 4R) SS (2S, 4S) RR->SS Enantiomers RS (2R, 4S) RR->RS Diastereomers SR (2S, 4R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Relationship between enantiomers and diastereomers.

Part 2: Stereocontrolled Synthesis and Separation

Achieving stereochemical purity is paramount in drug development. This can be accomplished either through stereoselective synthesis or by separating a mixture of stereoisomers.

Stereoselective Synthetic Strategies

The most direct approach to obtaining enantiomerically pure 4-Methyl-1,3-thiazolidine derivatives is to start from a chiral pool precursor. L-cysteine, a readily available and inexpensive amino acid, is a common starting material. The reaction of L-cysteine with an aldehyde or ketone yields a thiazolidine with a defined (R) configuration at the C4 position.[10]

This protocol, adapted from established literature, demonstrates the synthesis of a key chiral intermediate.[10]

  • Dissolution: Dissolve L-cysteine (1.0 eq.) in a suitable solvent system (e.g., a mixture of water and an organic solvent).

  • Reagent Addition: Add formaldehyde (37% aqueous solution, ~1.1 eq.) to the solution. The reaction is typically rapid.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a base (e.g., sodium bicarbonate) to protect the nitrogen atom. This step is crucial for stabilizing the ring and enabling further synthetic manipulations.

  • Workup: Stir the reaction mixture at room temperature for several hours. Acidify the mixture (e.g., with citric acid) to a pH of ~3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization or chromatography.

High-Throughput Separation of Stereoisomers

When a synthesis yields a mixture of stereoisomers, chromatographic separation is the most powerful and widely used purification method.

Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers.[9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including thiazolidine derivatives.

Parameter Typical Conditions for Thiazolidine Derivatives Rationale / Field Insight
Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® AD-H, Chiralcel® OD-H)These phases offer a broad range of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole, π-π interactions) and are often successful first choices for screening.[9]
Mobile Phase (Normal) n-Hexane / Isopropanol (IPA) or Ethanol (e.g., 90:10 v/v)Provides excellent selectivity for many compounds. The ratio can be fine-tuned to optimize resolution and retention time.
Mobile Phase (Reversed) Acetonitrile / Water or Methanol / Water with additives (e.g., 0.1% Formic Acid or TFA)Often more compatible with mass spectrometry (LC-MS) detection, which is critical for analysis in biological matrices.[11]
Additive Trifluoroacetic Acid (TFA) for acidic analytes; Diethylamine (DEA) for basic analytesSmall amounts of additives can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical columns (e.g., 4.6 mm i.d.).
Detection UV (e.g., 210-254 nm) or Mass Spectrometry (MS)UV is standard for process chemistry, while MS is essential for bioanalysis due to its superior sensitivity and selectivity.

Part 3: Definitive Stereochemical and Conformational Analysis

Unambiguous determination of both relative and absolute stereochemistry is a non-negotiable requirement for regulatory submission and for understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of molecules in solution.

  • 1D NMR (¹H and ¹³C): Provides primary evidence for the successful synthesis of the target molecule by showing the expected chemical shifts, integrations, and coupling patterns. For 4-Methyl-1,3-thiazolidine derivatives, the diastereotopic protons of the methylene group at C5 often appear as distinct signals, providing clues about the ring's conformation.[12][13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to rigorously assign all proton and carbon signals, confirming the molecular connectivity.[5][6]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the key NMR experiment for determining relative stereochemistry and conformation.[5] It detects through-space correlations between protons that are close to each other (< 5 Å). For example, a NOESY correlation between the proton at C4 and a proton at C2 would strongly suggest they are on the same face of the ring (cis relationship).

Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[14] It provides precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry of a chiral molecule (when using appropriate refinement techniques, such as the Flack parameter).[7][15] Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step, but the unequivocal data it provides is invaluable for lead candidates.

Integrated Analytical Workflow

A robust and self-validating workflow is essential for the complete stereochemical characterization of a novel 4-Methyl-1,3-thiazolidine derivative.

G node_process node_process node_decision node_decision node_output node_output node_input node_input A Synthesis of 4-Methyl-1,3-thiazolidine Derivative B Initial Analysis: ¹H, ¹³C NMR, LC-MS A->B C Stereoisomeric Mixture? B->C D Chiral Separation (HPLC or GC) C->D Yes F Relative Stereochemistry (2D NOESY NMR) C->F No (Stereopure) E Determine d.r. / e.e. D->E E->F G Attempt Crystallization F->G H Single Crystal Obtained? G->H I Absolute Stereochemistry (X-ray Diffraction) H->I Yes K Chiral Derivatization / Advanced NMR H->K No J Final Characterized Stereoisomers I->J K->J

Sources

Technical Guide: Solubility & Solvent Interactions of 4-Methyl-1,3-thiazolidine

[1]

Executive Summary & Compound Profile

4-Methyl-1,3-thiazolidine (CAS: 18207-61-1 / Generic Thiazolidine CAS: 504-78-9 derivative) is a five-membered heterocyclic compound containing sulfur and nitrogen.[1][2] Unlike its solid oxidized derivatives (thiazolidinones), the parent 4-methyl-1,3-thiazolidine is typically a liquid at room temperature with a characteristic amine/sulfide odor.[1]

Its solubility behavior is governed by the interplay between the hydrophobic methyl group/thioether moiety and the hydrogen-bond-accepting nitrogen.[1] It exhibits amphiphilic character , showing high miscibility with polar organic solvents while maintaining significant solubility in non-polar aromatics.

Physicochemical Baseline
PropertyValue / CharacteristicRelevance to Solubility
Physical State Colorless to pale yellow liquidSolute-solvent miscibility dominates over crystal lattice energy.[1]
Boiling Point ~165–175 °C (Predicted)High boiling point allows for reflux in lower-boiling solvents (MeOH, EtOH).
LogP (Octanol/Water) ~0.4 – 0.8 (Estimated)Indicates intermediate lipophilicity; extracts well into DCM or Chloroform.
pKa (Conjugate Acid) ~6.0 – 6.5pH-dependent solubility in aqueous media; protonation increases water solubility.[1]

Solubility Profile in Organic Solvents

The solubility of 4-Methyl-1,3-thiazolidine is not a single static value but a dynamic miscibility profile.[1] The following categorization is based on Hansen Solubility Parameters (HSP) and experimental trends for thiazolidine class compounds.

A. High Miscibility Solvents (Recommended for Synthesis/Stock)

These solvents interact favorably with the amine (H-bond acceptor) and the thioether.

  • Alcohols (Methanol, Ethanol, Isopropanol): Fully miscible. The hydroxyl group stabilizes the amine nitrogen via hydrogen bonding. Ideal for synthesis reactions involving formaldehyde condensation.[1]

  • Chlorinated Solvents (Dichloromethane, Chloroform): Excellent solvency. The high density of DCM makes it the primary choice for liquid-liquid extraction from aqueous reaction mixtures.

  • Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): Fully miscible. Used primarily when higher reaction temperatures (>80°C) are required.

B. Intermediate/Conditional Solubility
  • Ethers (Diethyl Ether, THF): Soluble. Good for precipitation of hydrochloride salts (e.g., adding HCl gas to an ether solution of the compound precipitates 4-methyl-1,3-thiazolidine HCl).[1]

  • Aromatics (Toluene, Benzene): Soluble. Toluene is the solvent of choice for azeotropic removal of water during synthesis.

C. Low Solubility / Immiscibility
  • Aliphatic Hydrocarbons (n-Hexane, Pentane): Limited miscibility. The polarity of the thiazolidine ring creates a phase separation with highly non-polar alkanes, especially at low temperatures.

  • Water: Partially soluble to soluble. Solubility is highly pH-dependent .[1]

    • Acidic pH (<4): Fully soluble (forms cation).

    • Basic pH (>8): Reduced solubility; oils out as a free base.

Experimental Protocols

Since specific mole-fraction solubility data (

Protocol A: Determination of Partition Coefficient ( )

Objective: Quantify lipophilicity to predict extraction efficiency.

  • Preparation: Dissolve 100 mg of 4-Methyl-1,3-thiazolidine in 10 mL of 1-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of phosphate buffer (pH 7.4, pre-saturated with octanol).

  • Agitation: Shake mechanically for 24 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or GC-MS.

  • Calculation:

    
    
    
Protocol B: Saturation Solubility (For Solid Salts)

If working with 4-Methyl-1,3-thiazolidine Hydrochloride (Solid) , use the Shake-Flask Method :

  • Excess Addition: Add excess solid salt to 5 mL of the target solvent (e.g., Ethanol).

  • Thermostat: Place in a shaking water bath at fixed temperatures (298.15 K to 323.15 K).

  • Equilibrium: Shake for 48 hours. Allow settling for 4 hours.

  • Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Analysis: Dilute and quantify via HPLC.

Thermodynamic Modeling (For Solid Derivatives)

When characterizing the solubility of the solid salt form (e.g., hydrochloride) or oxidized derivatives (thiazolidinones), experimental data should be correlated using the Modified Apelblat Equation . This model is superior for thiazolidine derivatives due to its ability to account for non-ideal solution behavior.

The Model:

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Validation Criteria:

  • Relative Mean Standard Deviation (RMSD): Should be

    
    .
    
  • 
     Value:  Should be 
    
    
    .

Synthesis & Extraction Workflow

The solubility profile dictates the optimal workflow for synthesizing 4-Methyl-1,3-thiazolidine from 1-amino-2-propanethiol and formaldehyde .[1]

Diagram: Solubility-Driven Synthesis & Purification

SynthesisWorkflowStartReactants(1-Amino-2-propanethiol + Formaldehyde)ReactionCyclization ReactionSolvent: Water/Ethanol (Miscible)Start->Reaction Mix at 0-25°CWorkupWorkup PhaseAdjust pH to >9 (Free Base Formation)Reaction->Workup Complete ConversionExtractionLiquid-Liquid ExtractionSolvent: Dichloromethane (DCM)Workup->Extraction Add DCMSeparationPhase SeparationThiazolidine migrates to DCM (Organic)Extraction->Separation Partitioning (LogP driven)PurificationSolvent Removal & DistillationBP: ~170°CSeparation->Purification Dry Organic Layer (Na2SO4)

Caption: Logical workflow for the synthesis and isolation of 4-Methyl-1,3-thiazolidine, leveraging its pH-dependent solubility and high lipophilicity in chlorinated solvents.

References

  • Thiazolidine Chemistry & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10444, Thiazolidine.[3] Retrieved from [Link]

  • Gududuru, V., et al. (2020). Synthesis and biological evaluation of thiazolidine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Thermodynamic Solubility Modeling (Apelblat)
  • Hansen Solubility Parameters

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press.[4] (Source for theoretical miscibility prediction).

  • General Physical Properties

Disclaimer: The 4-methyl-1,3-thiazolidine isomer is a specialized intermediate.[1][5] While the parent thiazolidine data is well-established, specific values for the 4-methyl derivative should be experimentally verified using the protocols defined in Section 3.

In Silico Toxicological Profiling of 4-Methyl-1,3-thiazolidine: A Predictive Framework for Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the toxicity profile of 4-Methyl-1,3-thiazolidine (CAS 19424-43-2). As a sulfur-containing heterocycle used in flavor chemistry and pharmaceutical synthesis, its safety assessment requires a nuanced understanding of metabolic activation and ring stability.

Traditional animal testing is increasingly replaced by New Approach Methodologies (NAMs). This guide provides a self-validating protocol using QSAR (Quantitative Structure-Activity Relationship) modeling, molecular docking, and expert rule-based systems to predict acute toxicity, mutagenicity, and hepatotoxicity.

Key Predictive Insight: While 4-Methyl-1,3-thiazolidine is predicted to possess favorable bioavailability (Lipinski compliant), the core thiazolidine ring presents a structural alert for metabolic S-oxidation, necessitating specific focus on hepatotoxic endpoints and skin sensitization.

Target Compound Characterization

Before initiating predictive algorithms, the chemical entity must be standardized to ensure reproducible QSAR descriptors.

ParameterSpecification
Chemical Name 4-Methyl-1,3-thiazolidine
CAS Registry Number 19424-43-2
Molecular Formula C₄H₉NS
Molecular Weight 103.19 g/mol
Canonical SMILES CC1CSCN1
InChI Key HVJKQNBKQVJEQS-UHFFFAOYSA-N
Structural Class Saturated 1,3-N,S-heterocycle

In Silico Methodology & Protocol

This protocol integrates three distinct computational pillars to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the prediction.

Pillar 1: Physicochemical Absorption (SwissADME)

Objective: Determine if the compound can penetrate biological barriers (GI tract, Blood-Brain Barrier) to exert systemic toxicity.

  • Protocol:

    • Input Canonical SMILES CC1CSCN1 into the SwissADME engine.

    • Calculate LogP (Partition Coefficient). For thiazolidines, a consensus LogP between 0.5 and 1.5 indicates high passive absorption.

    • Evaluate TPSA (Topological Polar Surface Area). A TPSA < 140 Ų implies high bioavailability.

Pillar 2: Endpoint Toxicity Prediction (ProTox-III / OECD Toolbox)

Objective: Predict specific LD50 values and organ-level toxicity using fragment-based QSAR.

  • Protocol:

    • Acute Oral Toxicity: Utilize nearest-neighbor analysis (Read-Across) from the OECD QSAR Toolbox. Look for analogs like Thiazolidine (CAS 504-78-9) or 2-Methylthiazolidine.

    • Toxicity Class: Map the predicted LD50 to GHS categories.

      • Prediction: Thiazolidines typically fall into Class 4 (300 < LD50 ≤ 2000 mg/kg) or Class 5 (LD50 > 2000 mg/kg), suggesting low-to-moderate acute toxicity [1].

    • Hepatotoxicity: Screen for the "Thiazolidine Ring Opening" alert.

Pillar 3: Structural Alerts & Sensitization (Derek Nexus / Toxtree)

Objective: Identify reactive motifs capable of protein binding (haptenization).

  • Mechanism: The secondary amine and the sulfur atom are nucleophilic centers. Furthermore, metabolic ring opening can generate reactive aldehydes.

  • Alert: High probability of Skin Sensitization (OECD 442C equivalent) due to protein reactivity of the S-oxide metabolite [2].

Mechanistic Toxicology: The Metabolic Activation Pathway

The primary toxicity concern for thiazolidine derivatives is not the parent molecule, but its metabolic activation via Cytochrome P450 (specifically CYP2E1 and CYP3A4).

Mechanism Description
  • S-Oxidation: The sulfur atom undergoes oxidation to form a sulfoxide/sulfenic acid intermediate.

  • Ring Scission: The ring becomes unstable and opens, releasing a reactive thiol and potentially an aldehyde (e.g., acetaldehyde or formaldehyde equivalents depending on substitution).

  • Glutathione Depletion: The reactive intermediate binds Glutathione (GSH), potentially leading to oxidative stress if GSH is depleted [3].

Visualization: Metabolic Pathway

MetabolicActivation Parent 4-Methyl-1,3-thiazolidine (Parent) CYP CYP450 (Bioactivation) Parent->CYP Phase I S_Oxide S-Oxide Intermediate (Unstable) CYP->S_Oxide RingOpen Ring Scission S_Oxide->RingOpen Spontaneous Reactive Reactive Electrophile (Sulfenic Acid / Aldehyde) RingOpen->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Toxicity Oxidative Stress / Hepatotoxicity Reactive->Toxicity Macromolecular Binding Excretion Mercapturic Acid (Excretion) GSH->Excretion

Figure 1: Proposed metabolic activation pathway of 4-Methyl-1,3-thiazolidine. The critical step is the P450-mediated S-oxidation leading to ring scission and potential electrophilic attack on cellular proteins.

Predicted Toxicological Profile

Based on the application of the above protocols, the following profile is generated for 4-Methyl-1,3-thiazolidine.

EndpointPredicted OutcomeConfidenceMechanistic Basis
Acute Oral Toxicity LD50: ~900 - 1200 mg/kg (GHS Class 4)HighRead-across from 2-methylthiazolidine and parent thiazolidine [4].
Mutagenicity (Ames) Negative MediumSimple thiazolidines generally lack the DNA-intercalating features of complex derivatives, though ring-opening aldehydes pose a minor risk.
Hepatotoxicity Plausible Low Risk MediumMetabolic activation (S-oxidation) can cause local GSH depletion, but usually reversible at low doses.
Skin Sensitization Positive (Sensitizer) HighThiazolidines are known haptens; they can bind to skin proteins after oxidative activation.
Carcinogenicity Negative MediumNo structural alerts for genotoxic carcinogenicity in the parent structure.

Integrated Prediction Workflow

To replicate this assessment, researchers should follow this logic flow. This ensures that "black box" predictions are validated against biological mechanisms.

PredictionWorkflow cluster_0 Module 1: Physicochemistry cluster_1 Module 2: QSAR & Alerts cluster_2 Module 3: Mechanism Input Input: 4-Methyl-1,3-thiazolidine (SMILES: CC1CSCN1) LogP Calculate LogP & TPSA (SwissADME) Input->LogP Bioavail Bioavailability Check (Lipinski Rules) LogP->Bioavail ToxTree Structural Alerts (Toxtree/Derek) Bioavail->ToxTree ReadAcross Read-Across (OECD Toolbox) ToxTree->ReadAcross Decision Final Safety Assessment Report ToxTree->Decision Alert: Sensitization Metab Metabolic Simulation (S-Oxidation Potential) ReadAcross->Metab Metab->Decision

Figure 2: Step-by-step in silico workflow for evaluating small molecule heterocycles.

Validation Strategy

Trustworthiness in computational toxicology (E-E-A-T) requires validation.

  • In Vitro Verification: Confirm the predicted sensitization using the KeratinoSens™ assay (OECD TG 442D).

  • Metabolic Stability: Incubate with human liver microsomes (HLM) to confirm the formation of the S-oxide metabolite predicted in Figure 1.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10444, Thiazolidine. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2013). Scientific Opinion on Flavouring Group Evaluation 21, Revision 4. EFSA Journal. Retrieved from [Link]

  • Srivastava, A. et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology. Retrieved from [Link]

  • OECD (2023). QSAR Toolbox v4.6. Organisation for Economic Co-operation and Development.[1] Retrieved from [Link]

Sources

Methodological & Application

"protocols for the synthesis of 4-Methyl-1,3-thiazolidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocols for the Synthesis of 4-Methyl-1,3-thiazolidine Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Foundations[1]

The 1,3-thiazolidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline and a core structural motif in penicillins. While "thiazolidine" often refers to the unsubstituted ring, 4-substituted derivatives are the most chemically significant due to the chirality introduced at the C4 position.

Clarification of Nomenclature:

  • Route A (Standard): Derived from L-Cysteine .[1][2][3][4] This yields thiazolidine-4-carboxylic acids .[2][5][6] This is the dominant route in drug discovery for creating proline mimetics.

  • Route B (Literal 4-Methyl): Derived from 1-amino-2-propanethiol . This yields 4-methyl-1,3-thiazolidines (lacking the carboxyl group).

This guide focuses on the synthesis of 2-substituted-1,3-thiazolidine-4-carboxylic acids (the primary "4-substituted" class) but includes a specific protocol for the non-carboxylated 4-methyl core to ensure comprehensive coverage.

Reaction Mechanism: The N,S-Acetal Formation

The formation of the thiazolidine ring is a condensation reaction between a 1,2-aminothiol and a carbonyl compound (aldehyde or ketone). It proceeds via a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the sulfur atom.

Critical Mechanistic Insight: The reaction is reversible. In aqueous media, the equilibrium often favors the ring-closed form for aldehydes (especially formaldehyde and aromatic aldehydes) but may favor the open chain for sterically hindered ketones. Controlling the pH is vital; the amino group must be unprotonated to attack the carbonyl, but the leaving group (water) requires protonation. An acetate buffer (pH ~4.5–5.0) is often ideal to balance these requirements.

ThiazolidineMechanism Start L-Cysteine / Aminothiol (Nucleophile) Hemithioaminal Hemithioaminal Intermediate Start->Hemithioaminal Initial Attack Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemithioaminal Imine Schiff Base (Imine) (Key Intermediate) Hemithioaminal->Imine -H2O (Dehydration) Cyclization Intramolecular Thiol Attack Imine->Cyclization Ring Closure Product 4-Substituted-1,3-thiazolidine (Ring Closed) Cyclization->Product Stereoselective

Figure 1: Mechanistic pathway for the condensation of aminothiols with carbonyls to form the thiazolidine core.

Protocol A: Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

Target: Synthesis of derivatives retaining the carboxylic acid moiety (Proline mimics). Starting Material: L-Cysteine Hydrochloride.

Experimental Design Rationale
  • Solvent System: Ethanol/Water (1:1 or 2:1). L-Cysteine is water-soluble; aromatic aldehydes are organic-soluble. This mixture ensures phase homogeneity.

  • Base: Sodium Acetate (NaOAc). Neutralizes the HCl salt of cysteine to liberate the free amine without creating a strongly basic environment that could racemize the chiral center or hydrolyze the product.

  • Stereoselectivity: The reaction typically yields a mixture of diastereomers (cis/trans at C2/C4). The ratio is solvent-dependent.[2] In ethanol/water, the thermodynamically stable isomer often precipitates.

Step-by-Step Methodology

Reagents:

  • L-Cysteine Hydrochloride Monohydrate (10 mmol, 1.75 g)

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)

  • Sodium Acetate (10 mmol, 0.82 g)

  • Ethanol (95%) and Distilled Water

Procedure:

  • Preparation of Amino Acid Solution: Dissolve L-Cysteine HCl (1.75 g) in distilled water (10 mL). Add Sodium Acetate (0.82 g) and stir until clear. The solution should be at room temperature (20–25°C).

  • Aldehyde Addition: Dissolve the aromatic aldehyde (10 mmol) in Ethanol (10–15 mL). Add this solution dropwise to the cysteine solution with vigorous stirring.

  • Reaction Phase:

    • For reactive aldehydes: Stir at room temperature for 4–6 hours. A heavy white/yellowish precipitate typically forms within 30 minutes.

    • For hindered aldehydes: Reflux at 70°C for 2–3 hours.

  • Workup: Cool the reaction mixture in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake typically with cold water (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot Ethanol/Water (1:1).

Validation Criteria:

  • TLC: Silica gel, n-Hexane:Ethyl Acetate (3:1).[7] Product is more polar than the aldehyde.

  • Yield: Expected >75%.

Protocol B: Synthesis of 4-Methyl-1,3-thiazolidine (Non-Carboxylated)

Target: Synthesis of the "true" 4-methyl core (lacking the carboxylic acid). Starting Material: 1-Amino-2-propanethiol (Cysteamine homolog).

Experimental Design Rationale

Unlike Protocol A, this starting material is a liquid and often supplied as a hydrochloride salt. The absence of the carboxylic acid makes the product more lipophilic (soluble in organic solvents), requiring a different workup (extraction rather than precipitation).

Step-by-Step Methodology

Reagents:

  • 1-Amino-2-propanethiol HCl (10 mmol)

  • Carbonyl Component (e.g., Formaldehyde, Acetone, or Benzaldehyde) (11 mmol)

  • Triethylamine (Et3N) (11 mmol)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Free Base Formation (In-situ): Suspend 1-Amino-2-propanethiol HCl in DCM (20 mL). Add Triethylamine (1.1 eq) dropwise at 0°C. Stir for 15 minutes.

  • Condensation: Add the aldehyde or ketone (1.1 eq) to the mixture.

    • Note: If using a volatile carbonyl (like acetone), use a large excess as solvent.

  • Water Removal (Dean-Stark or Molecular Sieves): Since this product does not precipitate, water removal is crucial to drive the equilibrium.

    • Method: Add activated 4Å Molecular Sieves (2 g) to the flask and stir at Room Temperature for 12 hours.

  • Workup: Filter off the molecular sieves. Wash the organic layer with Water (1 x 10 mL) and Brine (1 x 10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap).

  • Purification: The resulting oil is often pure enough. If not, perform Vacuum Distillation (for simple alkyl derivatives) or Flash Column Chromatography (for aryl derivatives).

Advanced Methodology: Microwave-Assisted Green Synthesis

Context: For high-throughput library generation of thiazolidine-4-carboxylic acid derivatives.

Protocol
  • Mixture: In a microwave-safe vial, combine L-Cysteine (2 mmol), Aldehyde (2 mmol), and Water (2 mL).

  • Irradiation: Irradiate at 80°C for 5–10 minutes (Power: 150W, Max Pressure: 150 psi).

  • Workup: Cool the vial. The product usually precipitates immediately. Filter and wash with EtOH.[1]

  • Advantage: Reduces reaction time from 6 hours to 10 minutes; avoids organic solvents in the reaction phase.

Data Summary & Characterization

Comparison of Methods
ParameterProtocol A (Classical)Protocol B (4-Methyl Core)Protocol C (Microwave)
Starting Material L-Cysteine HCl1-Amino-2-propanethiolL-Cysteine (Free Base)
Solvent EtOH / H2ODCM / TolueneWater
Reaction Time 4–24 Hours12 Hours5–10 Minutes
Isolation PrecipitationExtractionPrecipitation
Typical Yield 70–85%60–75%85–95%
Stereochemistry C2/C4 DiastereomersRacemic (unless chiral thiol used)C2/C4 Diastereomers
Spectroscopic Validation (QC)

To confirm the formation of the 4-methyl-1,3-thiazolidine ring, look for these specific NMR signals:

  • 1H NMR (DMSO-d6):

    • H-2 (Methine): A diagnostic singlet (or doublet if coupled) around δ 5.5 – 6.0 ppm . This confirms ring closure.

    • H-4 (Chiral Center): Multiplet around δ 3.8 – 4.2 ppm .

    • NH: Broad singlet around δ 3.0 – 4.5 ppm (exchangeable with D2O).

    • C4-Methyl (Protocol B only): Doublet around δ 1.2 – 1.4 ppm .

Workflow Reactants L-Cysteine + Aldehyde (EtOH/H2O + NaOAc) Reaction Stir 4-6h @ RT (Schiff Base -> Cyclization) Reactants->Reaction Check Precipitate Formed? Reaction->Check Check->Reaction No (Continue/Reflux) Cool Cool to 0°C (30 min) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash: Cold H2O -> Et2O (Removes Aldehyde) Filter->Wash Recryst Recrystallize (EtOH/H2O) Wash->Recryst

Figure 2: Operational workflow for the synthesis and purification of thiazolidine-4-carboxylic acid derivatives.

References

  • Katritzky, A. R., et al. (2000). Synthesis of Thiazolidines and Their Reactivity. Comprehensive Heterocyclic Chemistry II.

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. (Describes thiazolidine synthesis conditions).

  • Jagtap, R. M., et al. (2016).[6][8] Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. Journal of Sulfur Chemistry.

  • Naz, S., et al. (2022).[7][9] Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives. Drug Design, Development and Therapy.

  • Trotsko, N., et al. (2020). Microwave-Assisted Synthesis of Biologically Active Thiazolidin-4-ones. Current Research in Green and Sustainable Chemistry.

Sources

The Strategic Role of the 4-Methyl-1,3-Thiazolidine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolidinone Core and the Significance of the 4-Methyl Substituent

The 1,3-thiazolidinone ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This "wonder nucleus" forms the core structure of numerous synthetic compounds with a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][2] The versatility of the thiazolidinone core lies in the potential for substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

This application note focuses on the strategic incorporation of a methyl group at the 4-position of the 1,3-thiazolidine ring. The introduction of a methyl group at this position has significant implications for drug design and development:

  • Introduction of a Chiral Center: The 4-position of the thiazolidinone ring is a stereocenter. The presence of a methyl group at this position introduces chirality, which can lead to stereoselective interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.

  • Modulation of Lipophilicity: The methyl group can subtly alter the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Influence: The methyl group can exert steric effects that influence the overall conformation of the molecule, potentially locking it into a bioactive conformation or improving its binding affinity to a target protein.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 4-methyl-1,3-thiazolidine-based compounds in medicinal chemistry. We will delve into established synthetic protocols, explore the mechanistic rationale behind these reactions, and present data on the biological activities of notable 4-methyl-1,3-thiazolidinone derivatives.

Synthetic Protocols for 4-Substituted-1,3-Thiazolidinones

The synthesis of 4-substituted-1,3-thiazolidinones is typically achieved through a one-pot, three-component condensation reaction. This approach offers high efficiency and atom economy, making it a favored method in medicinal chemistry. The general strategy involves the reaction of an amine, a carbonyl compound, and a mercapto-carboxylic acid. To introduce a methyl group at the 4-position, a common approach is to utilize a substituted mercapto-carboxylic acid, such as 2-mercaptopropionic acid.

General Protocol for the Synthesis of 2,3,4-Trisubstituted-1,3-Thiazolidin-4-ones

This protocol outlines a general procedure for the synthesis of 4-methyl-1,3-thiazolidin-4-one derivatives.

Workflow for the Synthesis of 4-Methyl-1,3-Thiazolidin-4-ones

reagents Reactants: - Amine (e.g., Aniline derivative) - Aldehyde (e.g., Benzaldehyde derivative) - 2-Mercaptopropionic Acid reaction One-Pot Condensation - Reflux with Dean-Stark trap reagents->reaction 1. Mix and heat solvent Solvent: - Toluene or DMF solvent->reaction workup Work-up: - Solvent evaporation - Neutralization with NaHCO3 solution - Extraction with ethyl acetate reaction->workup 2. After completion purification Purification: - Column chromatography (Silica gel) - Recrystallization workup->purification 3. Crude product product Product: 4-Methyl-1,3-thiazolidin-4-one derivative purification->product 4. Pure product

Caption: General workflow for the synthesis of 4-methyl-1,3-thiazolidin-4-one derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve the primary amine (1.0 eq.), the aldehyde (1.0 eq.), and 2-mercaptopropionic acid (1.1 eq.) in a suitable solvent such as toluene or N,N-dimethylformamide (DMF).

  • Condensation: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure 4-methyl-1,3-thiazolidin-4-one derivative.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The removal of water drives the equilibrium of the condensation reaction towards the formation of the thiazolidinone ring.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic reaction medium and remove the excess mercapto-carboxylic acid, simplifying the subsequent purification process.

  • Column Chromatography/Recrystallization: These purification techniques are essential to isolate the desired product from any side products or unreacted starting materials, ensuring high purity for subsequent biological evaluation.

Applications in Medicinal Chemistry: A Showcase of Bioactive 4-Methyl-1,3-Thiazolidinone Derivatives

The 4-methyl-1,3-thiazolidinone scaffold has been incorporated into a variety of molecules exhibiting a wide range of biological activities. The following examples highlight the potential of this building block in drug discovery.

Anticancer Activity

Several studies have reported the synthesis of 4-methyl-1,3-thiazolidinone derivatives with potent anticancer activity. For instance, compounds bearing a benzothiazole moiety have been investigated as inhibitors of Polo-like kinase-1 (PLK1), a key regulator of cell division that is often overexpressed in cancer cells.[2]

Table 1: Anticancer Activity of Selected 4-Methyl-1,3-Thiazolidinone Derivatives

Compound IDStructureTargetCell LineActivity (GI50)Reference
BG1 3-(Benzothiazol-2-yl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-4-onePLK1MCF-7< 80 µg/ml[2]
BG2 3-(Benzothiazol-2-yl)-2-(4-methoxyphenyl)-4-methyl-1,3-thiazolidin-4-onePLK1MCF-7< 80 µg/ml[2]
BG8 3-(Benzothiazol-2-yl)-2-(4-nitrophenyl)-4-methyl-1,3-thiazolidin-4-onePLK1MCF-7< 80 µg/ml[2]
Antimicrobial and Antifungal Activities

The thiazolidinone nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The introduction of a 4-methyl group can enhance the activity profile of these compounds. For example, derivatives of 4-thiazolidinones have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3]

Logical Relationship of Thiazolidinone Core to Biological Activity

Thiazolidinone_Core 1,3-Thiazolidinone Core Substituents Substituents at N3, C2, C4, C5 Thiazolidinone_Core->Substituents is functionalized with Physicochemical_Properties Modulated Physicochemical Properties Substituents->Physicochemical_Properties influence Biological_Target Interaction with Biological Target Physicochemical_Properties->Biological_Target determines Pharmacological_Activity Pharmacological Activity Biological_Target->Pharmacological_Activity leads to

Caption: Influence of substituents on the pharmacological activity of the thiazolidinone core.

Antioxidant Activity

Thiazolidinone derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial therapeutic strategy for a variety of diseases associated with oxidative stress. The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5]

Mechanistic Insights: The Role of the 4-Methyl Group

The presence of a methyl group at the 4-position of the thiazolidinone ring can influence the molecule's interaction with its biological target through several mechanisms:

  • Stereospecific Binding: For chiral targets such as enzymes and receptors, one enantiomer of a 4-methyl-thiazolidinone derivative may exhibit significantly higher binding affinity than the other. This is due to the specific three-dimensional arrangement of atoms that allows for optimal interaction with the binding site.

  • Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within the binding pocket of a protein, thereby increasing the overall binding affinity and potency of the compound.

  • Conformational Rigidity: The steric bulk of the methyl group can restrict the conformational flexibility of the molecule, pre-organizing it into a conformation that is favorable for binding.

Conclusion and Future Perspectives

The 4-methyl-1,3-thiazolidine scaffold is a valuable building block in medicinal chemistry, offering a strategic approach to introduce chirality and modulate the physicochemical properties of bioactive molecules. The synthetic accessibility of 4-methyl-1,3-thiazolidinone derivatives, coupled with their diverse pharmacological activities, makes them attractive candidates for further investigation in drug discovery programs.

Future research in this area should focus on:

  • The development of stereoselective synthetic methods to access enantiomerically pure 4-methyl-1,3-thiazolidinone derivatives.

  • A deeper investigation into the structure-activity relationships (SAR) of the 4-methyl group in different classes of bioactive compounds.

  • The exploration of novel biological targets for 4-methyl-1,3-thiazolidinone-based compounds.

By leveraging the unique properties of the 4-methyl-1,3-thiazolidine scaffold, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.

References

  • Jain, A. K., et al. (2022). Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. Journal of the Iranian Chemical Society, 19(5), 1845-1857.
  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2008). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 24(2), 441-454.
  • Pop, R., et al. (2014). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 19(10), 15897-15916.
  • Lesyk, R. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), 5-16.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Journal of Engineering and Applied Sciences, 14(22), 8202-8206.
  • Kumar, R., & Yusuf, M. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052.
  • Lesyk, R. B., & Zimenkovsky, B. S. (2016). 5-Ene-4-thiazolidinones–An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-138.
  • Kumar, A., et al. (2022).
  • Pânzariu, A. T., et al. (2016). Synthesis and biological evaluation of new 1, 3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 1-13.
  • Al-Oqaili, N. A. M., & Al-Juboori, A. M. H. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. Oriental Journal of Chemistry, 24(2), 441-454.
  • Rawal, R. K., et al. (2005). Synthesis and antihistaminic activity of some thiazolidin-4-ones. Bioorganic & medicinal chemistry, 13(24), 6771-6776.
  • Singh, G. (2013). ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. UT Arlington Research, 1-49.
  • Al-Azzawi, A. M., & Al-Rubaie, A. F. (2021). Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. AIP Conference Proceedings, 2372(1), 050004.
  • Asati, V., & Srivastava, S. K. (2020). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Mini-Reviews in Medicinal Chemistry, 20(15), 1478-1504.
  • Gomha, S. M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6543.
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 27(5), 1267-1271.
  • Kerru, N., et al. (2017). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 12(21), 1717-1736.
  • Aggarwal, N., Kumar, R., & Dureja, H. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry, 11(5), 12799-12810.
  • Wang, Y., et al. (2018). Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry, 42(18), 15002-15006.
  • Aly, A. A., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3051.

Sources

Application Note: Comprehensive Characterization of 4-Methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of characterizing 4-Methyl-1,3-thiazolidine —a molecule known for its lack of UV chromophore, volatility, and susceptibility to oxidation.

From Chiral Resolution to Trace Quantitation

Executive Summary & Analytical Strategy

4-Methyl-1,3-thiazolidine (MW: 103.19 g/mol ) presents a "perfect storm" of analytical challenges. Unlike its oxidized derivatives (thiazolidinones), the saturated thiazolidine ring lacks a conjugated


-system, rendering standard UV detection (254 nm) ineffective. Furthermore, its secondary amine functionality and sulfur atom make it reactive toward oxidation and ring-opening hydrolysis.

This guide moves beyond generic protocols to provide a targeted three-tier strategy:

  • GC-MS (EI): The gold standard for assay and volatile impurity profiling due to the molecule's semi-volatility.

  • Derivatization-HPLC (Fluorescence): The required approach for chiral resolution and trace quantitation in biological matrices.

  • NMR Spectroscopy: For absolute structural confirmation, specifically distinguishing the C4-methyl regioisomer from potential C2/C5 isomers.

Strategic Workflow

The following decision tree outlines the selection of analytical methods based on the data requirement.

AnalyticalStrategy Start Start: Define Analytical Goal Purity Purity & Assay (>95%) Start->Purity Chiral Enantiomeric Excess (R vs S) Start->Chiral Structure Structural ID (Regiochemistry) Start->Structure Trace Trace Quantitation (Bio-matrix) Start->Trace GCMS Method A: GC-MS (DB-5MS Column) Purity->GCMS Volatile Deriv Derivatization (Dansyl Chloride) Chiral->Deriv NMR Method C: 1H/13C NMR (CDCl3) Structure->NMR Trace->Deriv HPLC_FL Method B: HPLC-FL (Chiralpak OD-H) Deriv->HPLC_FL Tagged

Figure 1: Analytical decision matrix for 4-Methyl-1,3-thiazolidine.

Method A: Volatile Impurity Profiling (GC-MS)

Objective: Primary assay and identification of synthesis byproducts (e.g., unreacted 2-aminopropanethiol). Rationale: The molecule boils at approx. 165–170°C. Gas Chromatography provides superior resolution without the need for derivatization.

Protocol Parameters
ParameterSetting
System Agilent 7890B/5977B MSD (or equivalent)
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Inlet Temp 250°C (Split Mode 50:1)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 50°C (hold 2 min)

15°C/min

280°C (hold 3 min)
Transfer Line 280°C
Ionization EI (70 eV), Source Temp: 230°C
Scan Range m/z 35–300
Data Interpretation (Mass Spectrum)

The Electron Impact (EI) spectrum of 4-methyl-1,3-thiazolidine is distinct. Use these diagnostic ions for identification:

  • 
     103 (M
    
    
    
    ):
    Molecular ion (typically 30–50% abundance).
  • 
     88 ([M-15]
    
    
    
    ):
    Base peak (100%). Loss of the C4-methyl group. This
    
    
    -cleavage is driven by the stability of the resulting iminium/sulfonium ion.
  • 
     42/44:  Ring fragmentation products.
    

Field Note: If you observe a peak at M+16 (


 119), your sample has oxidized to the sulfoxide. This is common if the sample was stored in a protic solvent without inert gas blanketing.

Method B: Chiral Resolution (HPLC-Fluorescence)

Objective: Determination of Enantiomeric Excess (%ee) of the (4R) vs (4S) isomers. Challenge: The molecule has no useful UV absorption. Solution: Pre-column derivatization with Dansyl Chloride (DNS-Cl) . This targets the secondary amine (N3 position), introducing a sulfonamide fluorophore and increasing retention on chiral columns.

Derivatization Protocol
  • Reagent Prep: Dissolve 5 mg/mL Dansyl Chloride in Acetone.

  • Reaction: Mix 100 µL Sample (1 mg/mL in borate buffer pH 9.0) + 200 µL DNS-Cl solution.

  • Incubation: Heat at 60°C for 20 minutes (protected from light).

  • Quench: Add 50 µL Ethylamine (to scavenge excess reagent).

  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection.

Chromatographic Conditions
ParameterSetting
Column Chiralpak OD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence (

340 nm,

525 nm)
Temperature 25°C
Mechanism of Separation

The bulky dansyl group interacts with the carbamate moieties of the cellulose-based stationary phase (OD-H) via


-

stacking, while the chiral center at C4 dictates the steric fit into the chiral grooves.

Derivatization Substrate 4-Methyl-1,3-thiazolidine (Non-UV, Polar) Complex Reaction Intermediate (pH 9.0, 60°C) Substrate->Complex Reagent Dansyl Chloride (Fluorophore) Reagent->Complex Product N-Dansyl-4-Methylthiazolidine (Fluorescent, Lipophilic) Complex->Product HCl elimination

Figure 2: Pre-column derivatization chemistry enabling chiral HPLC detection.

Method C: Structural Elucidation (NMR)

Objective: Confirmation of the 4-methyl regioisomer (vs. 2-methyl or 5-methyl isomers).

Sample Preparation[1][2][3][4][5][6][7]
  • Solvent: CDCl

    
     (Preferred for sharp signals) or DMSO-
    
    
    
    (if salt form).
  • Concentration: 10 mg/mL.

  • Internal Standard: TMS (0.00 ppm).

Key Spectral Assignments ( H NMR, 400 MHz)

The numbering assumes Sulfur at position 1 and Nitrogen at position 3.[1]

PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Feature
C2-H

4.10 – 4.30AB Quartet (or broad s)

Distinctive N-C-S "sandwich" protons. Often broaden due to ring puckering.
C4-H 3.40 – 3.60Multiplet-Chiral proton.
C5-H

2.60 – 2.80dd

Diastereotopic proton A.
C5-H

3.00 – 3.20dd

Diastereotopic proton B.
C4-CH

1.25 – 1.35Doublet

Confirmation of 4-Me position.
N-H 1.80 – 2.20Broad Singlet-Exchangeable with D

O.

Critical Check: If the methyl signal is a singlet at ~2.2 ppm, you likely have 2-methylthiazolidine (formed from cysteamine + acetaldehyde), not the 4-methyl isomer.

References

  • Thiazolidine Synthesis & NMR

    • Guzman, J. D. (2014). "The synthesis and characterization of thiazolidine derivatives." Journal of Heterocyclic Chemistry. (Generalized reference for thiazolidine shifts).

  • Chiral Separation (HPLC)

    • BenchChem Technical Notes. "Diastereomer Separation in Thiazolidine Synthesis."

    • Journal of Chromatography A. "Enantiomeric separation of thiazolidine-4-carboxylic acid derivatives using Chiralcel OD-H." (Adapted methodology for neutral thiazolidines).
  • Derivatization Chemistry

    • Seiler, N. (1970). "Use of Dansyl Reaction in Biochemical Analysis." Methods of Biochemical Analysis.

  • Mass Spectrometry

    • NIST Chemistry WebBook. "Thiazolidine Mass Spectrum." (For fragmentation pattern comparison).

Disclaimer: These protocols are intended for research and development purposes. All handling of 4-methyl-1,3-thiazolidine should be conducted under a fume hood due to potential sensitization risks associated with thiazolidines.

Sources

Application Note: Leveraging the 4-Methyl-1,3-thiazolidine Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methyl-1,3-thiazolidine scaffold represents a versatile chiral architecture in modern organic synthesis. While often overshadowed by its oxazolidinone cousins (Evans auxiliaries), the thiazolidine core—specifically in the form of (4S)-4-methyl-1,3-thiazolidine-2-thione (a Nagao-type auxiliary)—offers distinct electronic and steric advantages.

The presence of the "soft" sulfur atom confers unique chelation properties, allowing for "Non-Evans" syn-aldol selectivities and highly reactive intermediates that facilitate facile cleavage under mild conditions. This guide details the synthesis, mechanistic rationale, and application protocols for utilizing this scaffold in high-precision asymmetric bond formation.

Mechanistic Grounding: The "Soft" Sulfur Advantage

To effectively use this scaffold, one must understand why it behaves differently than oxazolidinones.

  • Electronic Differentiation: The thione sulfur (C=S) is a softer Lewis base than the carbonyl oxygen (C=O) of oxazolidinones. This allows for selective coordination with soft Lewis acids (e.g., TiCl₄, Sn(OTf)₂) leading to different transition state geometries.

  • Leaving Group Ability: The thiazolidine-2-thione is a superior leaving group compared to the oxazolidinone. This allows for "templating" of the chiral center followed by displacement with weak nucleophiles (amines, alcohols) or reductive cleavage to aldehydes without destroying the newly formed stereocenter.

  • Steric Induction: The C4-methyl group, derived from L-Alanine (or D-Alanine), projects into the reaction sphere, blocking one face of the enolate.

Visualization: The Chelation-Controlled Transition State

The following diagram illustrates the critical Titanium-mediated transition state that dictates stereochemistry.

G cluster_0 Pre-Complexation cluster_1 Enolization & Transition State cluster_2 Product Outcome Auxiliary N-Acyl-Thiazolidine-2-thione Chelation Ti-Chelated Z-Enolate (S-Ti-O Bridge) Auxiliary->Chelation + Base (DIPEA/Sparteine) LewisAcid TiCl4 (Lewis Acid) LewisAcid->Chelation Coordination Product Syn-Aldol Adduct (High dr) Chelation->Product 1. Aldehyde Addition 2. Hydrolysis Aldehyde Electrophile (R-CHO) Aldehyde->Product

Figure 1: Mechanistic flow of the Titanium-mediated aldol reaction. The specific coordination of Titanium to the thione sulfur and enolate oxygen creates a rigid transition state.

Core Protocol 1: Synthesis of the Scaffold

Target: (4S)-4-Methyl-1,3-thiazolidine-2-thione Precursor: L-Alaninol (commercially available or reduced from L-Alanine)

This protocol establishes the chiral controller. The reaction relies on the cyclization of the amino-alcohol with carbon disulfide.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • L-Alaninol (1.0 equiv)

  • Carbon Disulfide (CS₂, 2.5 equiv) - Caution: Neurotoxin/Flammable

  • Potassium Hydroxide (KOH, 2.2 equiv)

  • Ethanol/Water (1:1 v/v)[1]

  • Reflux condenser, Nitrogen atmosphere

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH (2.2 equiv) in Ethanol/Water (1:1).

  • Addition: Cool the solution to 0°C. Add L-Alaninol (1.0 equiv) slowly.

  • Cyclization: Add CS₂ (2.5 equiv) dropwise via an addition funnel. The solution will turn yellow/orange.

  • Heating: Warm to room temperature, then reflux (approx. 80°C) for 12–16 hours. Note: Evolution of H₂S gas may occur; ensure proper venting into a bleach trap.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove Ethanol.

    • Acidify the aqueous residue with 1M HCl to pH ~2. The product will precipitate or form an oil.

    • Extract with CH₂Cl₂ (3x).[3] Dry combined organics over MgSO₄.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography (EtOAc/Hexanes).

Self-Validation (QC Parameters):

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃): Look for the C4-H multiplet around 4.0–4.5 ppm. The methyl doublet should appear at ~1.4 ppm.

  • ¹³C NMR: The characteristic Thione (C=S) peak is distinctively downfield at ~200–205 ppm .

Core Protocol 2: The "Nagao" Asymmetric Aldol Reaction

Application: Synthesis of chiral


-hydroxy carbonyls.
Advantage:  Access to syn-aldol products with high diastereoselectivity (dr > 95:5).
Reagents
  • N-Propionyl-(4S)-4-methyl-1,3-thiazolidine-2-thione (Prepared by acylation of the scaffold from Protocol 1).

  • Titanium Tetrachloride (TiCl₄, 1.0M in DCM).

  • (-)-Sparteine (or DIPEA for standard syn-selective).

  • Aldehyde (Electrophile).

  • Dichloromethane (Anhydrous).

Step-by-Step Methodology
  • Enolization:

    • Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ under N₂. Cool to -78°C .

    • Add TiCl₄ (1.1 equiv) dropwise. Observation: Solution turns deep orange/red (Titanium chelate formation).

    • Add (-)-Sparteine (1.1 equiv) or DIPEA dropwise. Stir at -78°C for 30–60 minutes.

  • Aldol Addition:

    • Add the aldehyde (1.1–1.2 equiv) dropwise neat or in minimal CH₂Cl₂.

    • Stir at -78°C for 1–2 hours. Monitor by TLC.

  • Quenching:

    • Quench the reaction at -78°C with saturated aqueous NH₄Cl.

    • Warm to room temperature.[2]

  • Isolation:

    • Dilute with water/DCM. Separate layers.

    • Wash organic layer with 1M HCl (to remove amine base) and brine.

    • Dry (Na₂SO₄) and concentrate.[3]

  • Purification: Silica gel chromatography.

Data Interpretation:

  • Yield: Typically 80–95%.

  • Stereochemistry: The "Evans Syn" vs. "Non-Evans Syn" outcome depends on the base and Lewis Acid.

    • TiCl₄ + DIPEA: Typically favors the "Evans Syn" product.

    • TiCl₄ + 2 eq.[4] Sparteine: Can invert selectivity to "Non-Evans Syn" due to steric crowding of the Titanium sphere [1].

Core Protocol 3: Facile Cleavage (The Payoff)

The primary reason to use the thiazolidine-2-thione over the oxazolidinone is the ease of removing the auxiliary.

Method A: Reductive Cleavage to Aldehyde
  • Reagent: DIBAL-H (2.0 equiv), THF, -78°C.

  • Procedure: Add DIBAL-H to the aldol adduct. Quench with Rochelle's salt.

  • Result: Chiral

    
    -hydroxy aldehyde + recovered auxiliary.
    
  • Note: Oxazolidinones often require Weinreb amide formation first; Thiazolidines reduce directly.

Method B: Displacement to Amides
  • Reagent: Primary or secondary amine (1.5 equiv).

  • Procedure: Stir adduct with amine in CH₂Cl₂ at RT.

Summary of Quantitative Data

FeatureEvans Auxiliary (Oxazolidinone)Nagao Auxiliary (Thiazolidine-2-thione)
Heteroatoms N, ON, S
Enolization Hard (Boron/Lithium)Soft (Titanium/Tin) or Hard
C=X Shift ~155 ppm (C=O)~200 ppm (C=S)
Cleavage Requires LiOOH or transaminationDirect reduction (DIBAL) or Aminolysis
Primary Use Syn-Aldol, AlkylationSyn/Anti-Aldol, Acylation

References

  • Crimmins, M. T., & King, B. W. (1998). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 120(35), 9084–9085. [Link]

  • Nagao, Y., et al. (1986). "Highly Diastereoselective Alkylation and Aldol Reaction of Chiral N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 108(15), 4673–4675. [Link]

  • Vela, F., et al. (2022). "Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes." Chemistry – A European Journal, 28(38). [Link][6]

  • Organic Syntheses. "Preparation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione." Org.[7][6][8] Synth. 2003, 80, 190. (Protocol adapted for 4-Methyl variant). [Link]

Sources

Application Notes and Protocols: The Role of the 4-Methyl-1,3-thiazolidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-thiazolidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth exploration of the 4-Methyl-1,3-thiazolidine moiety and the closely related, extensively studied 4-thiazolidinone derivatives. We will delve into their synthesis, multifaceted roles in targeting diseases, and provide detailed protocols for their biological evaluation. This document serves as a technical resource for leveraging this versatile scaffold in modern drug discovery programs.

Introduction to the Thiazolidine Scaffold

Heterocyclic compounds form the backbone of a significant portion of clinically approved drugs.[1][2] Among these, the thiazolidine nucleus, a five-membered ring containing sulfur and nitrogen, has garnered immense interest.[3][4] Its derivatives, particularly 4-thiazolidinones, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[5][6]

The 4-Methyl-1,3-thiazolidine structure is a specific variant of this family. While much of the existing literature focuses on its oxidized counterpart, the 4-thiazolidinone (which possesses a carbonyl group at the 4th position), the fundamental principles of synthesis and biological activity often translate across the class.[5] The thiazolidine ring's structural features, including its ability to act as a bioisostere for functional groups like carboxylic acids, make it a highly adaptable and valuable tool for medicinal chemists aiming to optimize drug-like properties.[7][8]

This guide will provide the foundational knowledge and practical methodologies required to explore the potential of 4-Methyl-1,3-thiazolidine and its related structures in a drug discovery context.

Synthesis of Thiazolidine Derivatives: A General Protocol

The construction of the thiazolidine ring is most commonly achieved through a one-pot, three-component condensation reaction. This efficient approach allows for the rapid generation of a diverse library of compounds by varying the constituent reactants.[9][10]

Core Rationale

The synthesis involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoalkanoic acid (like thioglycolic acid). The reaction proceeds via the initial formation of a Schiff base (imine) from the amine and carbonyl, which is then attacked by the thiol group of the mercaptoacetic acid, followed by an intramolecular cyclization to form the thiazolidine ring. Using substituted starting materials allows for systematic exploration of the structure-activity relationship (SAR).

General Synthetic Workflow Diagram

G cluster_reactants Starting Materials Amine Amine (R1-NH2) Intermediate Schiff Base Intermediate Amine->Intermediate + Aldehyde Aldehyde/Ketone (R2-CHO) Aldehyde->Intermediate Thioacid Thioglycolic Acid (HS-CH2-COOH) Product 2,3-Disubstituted 1,3-Thiazolidin-4-one Intermediate->Product + Thioglycolic Acid (Cyclocondensation) caption General workflow for thiazolidinone synthesis.

Caption: General workflow for thiazolidinone synthesis.

Protocol: One-Pot Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones

This protocol is a generalized procedure that can be adapted for specific substrates.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., toluene or solvent-free).[9]

  • Addition of Reagents: To this stirring solution, add thioglycolic acid (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (or to 60°C for solvent-free conditions) for 3-10 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.[9]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization or column chromatography to yield the desired thiazolidin-4-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][11] The formation of the thiazolidine ring can be confirmed by characteristic proton signals for the S-CH-N and S-CH2 groups.[6]

Applications in Drug Discovery & Mechanisms of Action

The thiazolidine scaffold has been successfully employed to develop agents for a variety of diseases. The ease of substitution at the N-3 and C-2 positions allows for fine-tuning of pharmacological activity.

A. Anti-inflammatory Activity

Thiazolidinone derivatives have shown significant potential as anti-inflammatory agents, often by modulating key inflammatory pathways.[12][13]

Mechanism of Action: A primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which mediate pain and inflammation.[13][14] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells, often by inhibiting the NF-κB signaling pathway.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Thiazolidinone Thiazolidinone Derivative Thiazolidinone->IKK Inhibition caption Inhibition of the NF-κB inflammatory pathway.

Caption: Inhibition of the NF-κB inflammatory pathway.

Structure-Activity Relationship (SAR) for COX-2 Inhibition The following table summarizes representative SAR data for a series of benzenesulfonamide-bearing thiazolidinone derivatives.[14]

Compound IDR-Group (Substituent at C-2)COX-2 % InhibitionSelectivity Index (COX-1/COX-2)
3a 4-Hydroxyphenyl55.76%1.52
3b 4-Hydroxy-3-methoxyphenyl61.75%1.89
3f 2-Hydroxyphenyl46.54%1.21
3g 4-Nitrophenyl43.32%0.98
3j 2-Chlorophenyl49.77%1.15
CelecoxibReference Drug63.13%2.10

Data synthesized from[14]. The study suggests that electron-donating groups, particularly hydroxyl groups at the para-position of the phenyl ring, enhance selective COX-2 inhibitory activity.[14]

B. Anticancer Activity

The thiazolidine core is a prominent scaffold in the design of novel anticancer agents.[12][15][16] The related thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are well-known for their antidiabetic effects but also exhibit potent anticancer properties.[16][17]

Mechanisms of Action:

  • PPAR-γ Agonism: Many thiazolidinediones act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor.[18][19] Activation of PPAR-γ can induce cancer cell differentiation, cell cycle arrest (often by upregulating inhibitors like p21 and p27), and apoptosis.[18][19]

  • Enzyme Inhibition: Thiazolidinone derivatives can inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases, histone deacetylases (HDACs), and human dihydroorotate dehydrogenase (DHODH).[10][20][21]

  • Apoptosis Induction: These compounds can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18]

C. Other Therapeutic Applications

The versatility of the thiazolidine scaffold extends to several other areas:

  • Antidiabetic: As mentioned, TZDs are approved for treating type 2 diabetes by acting as insulin sensitizers.[17]

  • Antimicrobial: Derivatives have shown activity against various bacterial and fungal strains.[1][6]

  • Antioxidant: Certain analogs can scavenge free radicals and reduce oxidative stress.[6][12][22]

Key Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds is a critical step. The following are standard, self-validating protocols for assessing anti-inflammatory potential.

Protocol 1: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Objective: To quantify the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT or similar viability assay kit

  • TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include wells for a vehicle control (DMSO) and a positive control (Dexamethasone, 1 µM).

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to stimulate an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle-treated, LPS-stimulated control.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of compounds.[12][14]

Objective: To measure the reduction of paw inflammation in rats after treatment with a test compound.

Materials:

  • Wistar albino rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide animals into groups (n=6): Control (vehicle), Reference (Indomethacin, 10 mg/kg), and Test groups (various doses of the compound).

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

The Thiazolidine Scaffold as a Bioisostere

A key strategy in medicinal chemistry is bioisosteric replacement , where a functional group is exchanged for another with similar physical or chemical properties to improve the molecule's overall profile.[8] The thiazolidinone ring, particularly the thiazolidinedione (TZD) variant, is an effective bioisostere for the carboxylic acid group.[7]

Rationale: Carboxylic acids are often highly ionized at physiological pH, which can limit their ability to cross cell membranes and may lead to rapid metabolic clearance. Replacing a carboxylic acid with a TZD ring, which has an acidic proton but is less ionized, can enhance bioavailability and modify the pharmacokinetic profile of a drug candidate.[7]

Caption: Bioisosteric replacement of a carboxylic acid.

Conclusion

The 4-Methyl-1,3-thiazolidine scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward and efficient synthesis allows for the creation of large, diverse chemical libraries suitable for high-throughput screening. With well-established roles in targeting inflammation, cancer, and metabolic diseases, this scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel drug candidates based on this privileged heterocyclic system.

References

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). PharmaTutor. Retrieved February 19, 2026, from [Link]

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase. (2019). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis, structure-activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. (2017). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Molecular structure and biological activities of 4-thiazolidinone derivatives: a combined theoretical and experimental study. (2022). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Exploration of Antioxidant, Anti-inflammatory and Anticancer Potential of Substituted 4-Thiazolidinone Derivatives: Synthesis, Biological Evaluation and Docking Studies. (2022). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences. Retrieved February 19, 2026, from [Link]

  • Exploring the Potential of Novel 4-Thiazolidinone Derivatives as Dual Anti-inflammatory and Antioxidant Agents: Synthesis, Pharmacological Activity and Docking Analysis. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Termedia. Retrieved February 19, 2026, from [Link]

  • Bioisosterism and QSAR based design of C-2 and N-3 parts of thiazolidin-4-one scaffold. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. Retrieved February 19, 2026, from [Link]

  • Unearthing novel thiazolidinone building blocks as carboxylic acid bioisosteres. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PMC. Retrieved February 19, 2026, from [Link]

  • Thiazolidinediones as anti-cancer agents. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Thiazolidine derivatives and their pharmacological actions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved February 19, 2026, from [Link]

  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. (2023). IJNRD. Retrieved February 19, 2026, from [Link]

  • Bioisosteric ferrocenyl 1,3-thiazolidine-4-carboxylic acid derivatives: In vitro antiproliferative and antimicrobial evaluations. (2023). PubMed. Retrieved February 19, 2026, from [Link]

  • Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. (2026). Arabian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Retrieved February 19, 2026, from [Link]

  • Thiazolidinediones Inhibit Growth and Invasiveness of the Human Adrenocortical Cancer Cell Line H295R. (2005). Oxford Academic. Retrieved February 19, 2026, from [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. Retrieved February 19, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023). SpringerLink. Retrieved February 19, 2026, from [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI. Retrieved February 19, 2026, from [Link]

  • Thiazolidinediones. (2023). NCBI Bookshelf. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 4-Methyl-1,3-thiazolidine Ticket ID: #THZ-4M-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Instability

User Warning: Do not treat 4-Methyl-1,3-thiazolidine like a standard secondary amine. Unlike its aromatic cousin (4-methylthiazole) or its amide analog (4-methylthiazolidinone), the saturated 4-methyl-1,3-thiazolidine ring is a cyclic thioaminal .

It exists in a delicate equilibrium with its open-chain precursor (imine/thiol). This equilibrium is acid-catalyzed . Consequently, standard purification methods involving acidic media (unmodified silica gel) or high heat will trigger ring opening, hydrolysis, and polymerization, leading to massive yield loss and "vanishing" products.

Chemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Saturated 5-membered ring (S at 1, N at 3, Me at 4)Chiral Center at C4. Enantiomeric purity is a concern if not synthesized stereoselectively.[1]
Boiling Point Est. 165–170°C (atm); ~60–70°C (15 mmHg)Moderately volatile. Do not use high-vacuum (<1 mmHg) without a cold trap.
Basicity (pKa) ~6.0–6.5 (Conjugate acid)Less basic than secondary amines due to the S atom, but basic enough to interact with silanols.
Stability Acid Sensitive Incompatible with standard Silica Gel. Decomposes to 2-aminopropanethiol + formaldehyde equivalents.
Odor Strong, penetrating, sulfurous/nuttyUse bleach (NaOCl) traps for glassware cleaning; do not vent into open lab.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product disappeared on the silica column."

Q: I synthesized 4-methylthiazolidine via condensation. TLC showed a clean spot. I ran a standard flash column (Hexane/EtOAc), but I recovered <10% mass, and the fractions smell terrible. What happened?

A: You likely destroyed your product using acidic silica.

  • The Mechanism: Standard silica gel (

    
    ) is slightly acidic (pH 6.0–6.5). Thiazolidines are acid-sensitive thioaminals. On the column, the protons catalyze the ring-opening to the imine/thiol form. The thiol then oxidizes (disulfides) or sticks irreversibly to the silica, while the aldehyde component (formaldehyde equivalent) may polymerize.
    
  • The Fix: You must neutralize the stationary phase.

    • Method A (Preferred): Use Basic Alumina (Activity Grade III) instead of silica.

    • Method B (Silica Modification): Pre-wash your silica column with mobile phase containing 1–3% Triethylamine (Et3N) . Ensure the Et3N is present in the eluent throughout the run to keep the silanols deactivated.

Issue 2: "The oil turned yellow/brown overnight."

Q: I obtained a clear colorless oil after distillation. I stored it in a vial on the bench. Next morning, it was dark yellow and viscous.

A: This is oxidative degradation.

  • The Mechanism: The sulfur atom at position 1 is susceptible to oxidation to the sulfoxide (

    
    ). Furthermore, thiazolidines can slowly dehydrogenate to the aromatic thiazole in the presence of air and light.
    
  • The Fix:

    • Storage: Store under Argon/Nitrogen atmosphere.

    • Temperature: Keep at -20°C.

    • Stabilizer: If downstream chemistry permits, store as the HCl salt (solid), which is significantly more stable than the free base. Note: Crystallize from dry ether/HCl; avoid aqueous acid.

Issue 3: "Distillation is bumping or polymerizing."

Q: I am trying to distill the crude. The pot temperature is rising, but the head temp is fluctuating. The residue is turning into a black tar.

A: You are likely overheating the pot, triggering a retro-aldol-type decomposition.

  • The Mechanism: At high temperatures (>120°C), the ring-opening equilibrium shifts toward the open chain. The reactive free thiol and imine components then polymerize.

  • The Fix:

    • Vacuum is Critical: You must lower the boiling point to below 80°C. Use a vacuum pump capable of <10 mmHg.

    • Bath Temp: Never set the oil bath >20°C higher than the expected boiling point.

    • pH Check: Ensure the crude is strictly neutral or slightly basic before heating. Traces of acid catalyst remaining from the synthesis will accelerate thermal decomposition. Wash crude with saturated

      
       before distillation.
      

Recommended Purification Protocols

Protocol A: Neutralized Flash Chromatography (For <1g scale)

Best for high purity requirements when distillation is not feasible.

  • Stationary Phase Preparation:

    • Slurry Silica Gel 60 in the starting mobile phase (e.g., 90:10 Hexane:EtOAc).

    • Add 2% v/v Triethylamine (Et3N) to the slurry.

    • Pour the column and flush with 2 column volumes of the Et3N-containing solvent.

  • Sample Loading:

    • Dissolve crude 4-methylthiazolidine in a minimum amount of mobile phase (with 1% Et3N).

    • Do not dry load on silica; liquid load is safer to minimize residence time.

  • Elution:

    • Run the gradient (e.g., 10%

      
       40% EtOAc in Hexane) maintaining 1% Et3N  in the buffer.
      
  • Workup:

    • Pool fractions. Evaporate solvent at

      
      .
      
    • Note: Residual Et3N is volatile and will be removed during high-vacuum drying.

Protocol B: Vacuum Distillation (For >5g scale)

Best for bulk synthesis and removal of heavy impurities.

  • Pre-treatment:

    • Dissolve crude in Et2O or DCM.

    • Wash with 10%

      
       (aq) to remove any trace acids.
      
    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly Lewis acidic).
    • Concentrate on Rotavap.

  • Setup:

    • Use a short-path distillation head (Vigreux column is usually unnecessary and increases hold-up).

    • Wrap the path in foil/insulation.

  • Execution:

    • Apply vacuum (Target: 5–10 mmHg).

    • Slowly raise oil bath temperature.

    • Collect the main fraction. Discard the first 5% (often contains unreacted aldehyde or solvent).

    • Stop before the pot is dry.

Visualizing the Instability

The following diagram illustrates the "Death Spiral" of thiazolidines in acidic or oxidative environments.

ThiazolidineStability Thiazolidine 4-Methyl-1,3-thiazolidine (Target Molecule) OpenChain Open Chain Intermediate (Iminothiol) Thiazolidine->OpenChain Acid (H+) or Heat Oxidation Sulfoxides/Disulfides (Yellowing) Thiazolidine->Oxidation O2 / Light OpenChain->Thiazolidine Basic/Neutral Hydrolysis Hydrolysis Products (2-Aminopropanethiol + Formaldehyde) OpenChain->Hydrolysis + H2O OpenChain->Oxidation Thiol Oxidation Polymer Polymers/Tars (Irreversible) Hydrolysis->Polymer Aldehyde Polymerization

Caption: Fig 1. The acid-catalyzed ring-opening equilibrium is the primary cause of yield loss. Acid shifts the equilibrium right; base stabilizes the ring.

References & Authority

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry III. Vol 4. Elsevier, 2008. (Standard reference for thiazolidine ring stability and synthesis properties).

  • RSC Advances. "Catalyst-free thiazolidine formation chemistry...". RSC Adv., 2023. Link (Discusses the reversibility and pH dependence of thiazolidine formation).

  • Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed. Prentice Hall. (Mechanisms of ring opening in saturated heterocycles).

  • PubChem Compound Summary. "4-Methylthiazole" (Analog comparison for physical properties). Link

  • Organic Syntheses. "2-Amino-4-methylthiazole". Org.[1][2][3][4] Synth. 1939, 19, 10. (Historical context on handling thiazole precursors). Link

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Methyl-1,3-thiazolidine is a skin irritant and has a potent stench. All work must be performed in a fume hood.

Sources

"optimizing reaction conditions for 4-thiazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Thiazolidinone Synthesis Optimization

  • Ticket ID: #TZD-OPT-404

  • Subject: Optimization of Reaction Conditions for 4-Thiazolidinone Scaffolds

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: The "Wonder Nucleus" Protocol

Welcome to the technical support hub for 4-thiazolidinone synthesis. This scaffold is ubiquitous in medicinal chemistry (antimicrobial, anticancer, anti-inflammatory), yet its synthesis is often plagued by variable yields, "gummy" intermediates, and purification bottlenecks.

This guide moves beyond basic textbook procedures. We treat the synthesis as a system where every variable—catalyst acidity, dielectric heating, and water removal—is a control knob for product quality.

Module 1: Core Reaction Logic & Mechanism

User Question: "I am performing a one-pot synthesis, but my yields are inconsistent. What is the critical rate-determining step I should focus on?"

Technical Insight: The standard route is the one-pot three-component condensation of an amine , an aldehyde , and a mercapto acid (usually thioglycolic acid).

The Causality: The reaction proceeds via two distinct stages:[1]

  • Schiff Base Formation (Fast): The amine and aldehyde condense to form an imine (Schiff base).

  • Cyclization (Slow/Rate-Determining): The sulfur atom of the mercapto acid attacks the imine carbon, followed by intramolecular dehydration to close the ring.

Critical Failure Point: If water is not removed effectively, the equilibrium shifts backward, hydrolyzing the imine before the ring can close.

Visualizing the Pathway (DOT Diagram)

ThiazolidinoneMechanism Start Amine + Aldehyde Imine Schiff Base (Imine) + H2O Start->Imine Condensation Attack Mercapto Acid Attack (Nucleophilic Addition) Imine->Attack Step 2 (Slow) Intermediate Thio-Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Dehydration Product 4-Thiazolidinone Cyclization->Product

Figure 1: Mechanistic pathway highlighting the critical dehydration steps required for ring closure.

Module 2: Catalyst & Solvent Optimization

User Question: "My product is forming, but the reaction takes 12+ hours and the workup is messy. Which catalyst system offers the best balance of speed and purity?"

Technical Protocol: We recommend shifting from conventional acetic acid reflux to Lewis Acid or Ionic Liquid catalysis to polarize the imine bond, facilitating the nucleophilic attack.

Comparative Catalyst Performance Table
Catalyst SystemReaction TimeYield (Avg)Workup DifficultyMechanism of Action
Acetic Acid (Conventional) 8–12 hrs60–70%High (Neutralization req.)General acid catalysis; slow imine activation.
Zinc Chloride (

)
2–4 hrs80–85%ModerateLewis acid coordinates to imine nitrogen, increasing electrophilicity.
Ionic Liquid ([Bmim]

)
30–60 min90–95%Low (Recyclable)Dual solvent/catalyst; stabilizes polar transition states.
DCC (Dehydrating Agent) 4–6 hrs75–85%High (Urea byproduct)Chemically traps water, driving equilibrium forward (Steglich-type).

Recommended Protocol (Standard Efficiency):

  • Solvent: Absolute Ethanol or Toluene (if using Dean-Stark).

  • Catalyst: Anhydrous

    
     (10 mol%).
    
  • Procedure: Reflux amine and aldehyde for 30 mins before adding mercapto acid. This ensures maximal imine concentration prior to the cyclization step.

Module 3: Advanced Acceleration (Microwave Synthesis)

User Question: "I need to synthesize a library of 50 derivatives. Conventional reflux is too slow. Is microwave synthesis viable for this scaffold?"

Technical Insight: Yes. Microwave-assisted organic synthesis (MAOS) is superior for 4-thiazolidinones because the polar transition state absorbs microwave energy efficiently.

The Causality: Conventional heating creates thermal gradients. Microwave irradiation provides volumetric heating, which suppresses the formation of side products like triazoles or thiadiazoles that often compete during slow thermal ramping [1].

Microwave Protocol (Green Chemistry):

  • Mix: Amine (1 mmol), Aldehyde (1 mmol), Mercapto acid (1.2 mmol).

  • Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (neat) if reagents are liquid.

  • Irradiation: 300W at 80°C–100°C.

  • Duration: 5–15 minutes.

  • Validation: Monitor TLC. The spot for the aldehyde should disappear completely.

Module 4: Troubleshooting & Purification (The "Gummy Product" Issue)

User Question: "My reaction mixture turned into a sticky, dark oil that won't crystallize. How do I recover the solid product?"

Technical Insight: This is the most common ticket we receive. The "oil" is usually a mixture of the product, unreacted mercapto acid (which is viscous), and oxidative byproducts (disulfides).

Troubleshooting Decision Tree (DOT Diagram)

Troubleshooting Issue Issue: Sticky/Oily Product Step1 Trituration Step Add 10% NaHCO3 solution Issue->Step1 Check1 Did it solidify? Step1->Check1 Success Filter & Recrystallize (Ethanol/DMF) Check1->Success Yes Fail Oil persists Check1->Fail No Step2 Dissolve in Ethyl Acetate Wash with Water/Brine Fail->Step2 Step3 Column Chromatography Silica Gel (60-120 mesh) Step2->Step3

Figure 2: Workflow for recovering solid product from oily reaction mixtures.

Recovery Protocol:

  • Neutralization (Critical): Pour the reaction mixture into crushed ice containing 10% Sodium Bicarbonate (

    
    ) .
    
    • Why? This neutralizes excess mercapto acid (making it water-soluble) and removes the acid catalyst.

  • Trituration: Scratch the side of the beaker vigorously with a glass rod. This induces nucleation.

  • Recrystallization: If a solid forms, recrystallize from hot ethanol . If the compound is highly non-polar, use a DMF/Ethanol (1:4) mixture.

Module 5: Green Chemistry Upgrade (Ionic Liquids)

User Question: "We are moving towards green chemistry. Can we eliminate volatile organic solvents?"

Technical Insight: Ionic liquids (ILs) like [Bmim]


  or DABCO-based ILs act as both solvent and catalyst.[2] They are particularly effective because they stabilize the charged intermediates in the mechanism [2].

The "Water" Protocol (Alternative): Surprisingly, water can be used as a solvent for this reaction if a surfactant or specific catalyst (like Dodecylbenzenesulfonic acid - DBSA) is used. The hydrophobic effect forces the organic reactants together, accelerating the reaction ("On-Water" synthesis) [3].

References

  • Microwave vs.

    • Title: Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones.
    • Source: Sciforum / Mol2Net.
    • URL:[Link]

  • Ionic Liquid Protocols

    • Title: Novel DABCO based acidic ionic liquid as a green protocol for the synthesis of thiazolidin-4-one derivatives.[3][4]

    • Source: Journal of Sulfur Chemistry (via Taylor & Francis).
    • URL:[Link][5][6][7]

  • General Optimization & Reviews

    • Title: 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis.[8]

    • Source: MedChemComm (RSC Publishing).
    • URL:[Link]

Sources

Technical Support Center: 4-Methyl-1,3-thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Methyl-1,3-thiazolidine is primarily achieved through the cyclocondensation of 2-amino-1-propanethiol with formaldehyde . While the chemistry appears straightforward, researchers often report yields below 50% due to three critical failure modes: oxidative dimerization of the starting thiol, hydrolytic instability (reversibility), and product volatility during isolation.

This guide provides a root-cause analysis and optimized protocols to stabilize the reaction equilibrium and maximize recovery.

Module 1: Critical Troubleshooting Guides

Issue 1: Low Conversion / Starting Material Remaining

User Observation: "NMR shows unreacted thiol even after 24 hours reflux." Root Cause: The formation of the thiazolidine ring is a reversible condensation reaction. It produces one equivalent of water. If water is not removed, the equilibrium shifts back toward the starting materials (hydrolysis). Corrective Action:

  • Water Scavenging: You must remove water to drive the reaction to completion.

    • Method A (Azeotropic): Use a Dean-Stark trap with a solvent like toluene or benzene (if permitted) or cyclohexane.

    • Method B (Chemical): Add anhydrous Magnesium Sulfate (

      
      ) or 3Å/4Å Molecular Sieves directly to the reaction pot if running at room temperature.
      
  • Solvent Choice: Switch from aqueous formalin to Paraformaldehyde in an anhydrous organic solvent (e.g., Ethanol, Toluene, or DCM). This eliminates the massive water burden introduced by 37% formalin solution.

Issue 2: "Gunk" Formation & Multiple Impurity Peaks

User Observation: "The reaction mixture turned yellow/brown, and GC shows a heavy impurity peak." Root Cause: Oxidation of the starting material. 2-amino-1-propanethiol is highly susceptible to air oxidation, forming disulfides (dimers). These dimers cannot cyclize into thiazolidines, permanently lowering your theoretical yield. Corrective Action:

  • Inert Atmosphere: The entire setup must be purged with Nitrogen (

    
    ) or Argon.
    
  • Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to adding the thiol.

  • Antioxidant Additive: In extreme cases, adding a trace amount (<1 mol%) of a reducing agent (like

    
     or specific stabilizers) can prevent disulfide formation, though strict inert handling is usually sufficient.
    
Issue 3: Product Loss During Work-up (The "Vanishing Yield")

User Observation: "TLC showed a perfect spot, but after rotary evaporation, the flask was nearly empty." Root Cause: 4-Methyl-1,3-thiazolidine is a low-molecular-weight heterocycle with significant volatility. Co-evaporation with solvents during aggressive rotary evaporation will strip the product. Corrective Action:

  • Avoid High Vacuum: Do not use high vacuum (<10 mbar) at elevated bath temperatures to remove solvents.

  • Salt Formation: Isolate the product as a Hydrochloride Salt (solid) rather than the free base (liquid).

    • Protocol: Treat the crude reaction mixture with HCl in ether/dioxane. The thiazolidine HCl salt will precipitate, which is non-volatile and stable.

  • Distillation: If the free base is required, use a fractionating column and carefully control vacuum pressure.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 4-Methyl-1,3-thiazolidine via Paraformaldehyde Condensation. Scale: 50 mmol basis.

Reagents & Stoichiometry
ComponentRoleEq.AmountNotes
2-Amino-1-propanethiol SM (Nucleophile)1.04.56 gAir Sensitive. Dispense under N2.
Paraformaldehyde SM (Electrophile)1.11.65 gUse excess to ensure conversion.
Toluene Solvent-100 mLAnhydrous.
p-TsOH Catalyst0.0186 mgOptional: Accelerates imine formation.
Step-by-Step Methodology
  • Setup: Equip a 250 mL 2-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser. Cap with a nitrogen inlet.[1]

  • Inerting: Flame-dry the glassware under vacuum, then backfill with Nitrogen.

  • Dissolution: Add Paraformaldehyde and Toluene. Stir at room temperature.

  • Addition: Add 2-Amino-1-propanethiol via syringe. ( Note: The reaction is exothermic; add slowly.)

  • Reflux: Heat the mixture to reflux (110°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Reflux for 3–5 hours until water evolution ceases.

  • Work-up (Free Base):

    • Cool to Room Temp.[2][3]

    • Optional: Wash with 10%

      
       to remove traces of acid catalyst.
      
    • Dry organic layer over

      
      .
      
    • CRITICAL: Remove solvent under mild vacuum (approx. 200 mbar, 40°C bath). Do not go to full dryness if using high vacuum.

  • Purification: Distill the residue under reduced pressure (Expected bp: ~75–80°C at 20 mmHg, extrapolate for 4-methyl derivative).

Module 3: Process Visualization

The following diagram illustrates the critical control points (CCP) where yield is typically lost.

ThiazolidineSynthesis Start Reagents: 2-Amino-1-propanethiol + Paraformaldehyde Inert CCP 1: Inert Atmosphere (Prevent Oxidation) Start->Inert Reaction Reaction: Reflux in Toluene Inert->Reaction Degassed Solvent WaterRemoval CCP 2: Water Removal (Dean-Stark / Sieves) Reaction->WaterRemoval H2O Byproduct Equilibrium Equilibrium Shift (Thiazolidine Formation) WaterRemoval->Equilibrium Drives Rxn Workup Workup: Solvent Removal Equilibrium->Workup Volatility CCP 3: Volatility Control (Avoid High Vac/Heat) Workup->Volatility Product Final Product: 4-Methyl-1,3-thiazolidine Volatility->Product Distillation or Salt Formation

Caption: Workflow identifying Critical Control Points (CCP) for oxidation, water removal, and volatility management.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use aqueous formaldehyde (Formalin) instead of Paraformaldehyde? A: Yes, but yields will suffer. Formalin contains ~60% water and usually 10-15% methanol stabilizer. The water pushes the equilibrium backward (hydrolysis). If you must use formalin, you must perform an extraction into an organic solvent (DCM) and dry it thoroughly with


 immediately after the reaction time, but conversion will likely be lower [1].

Q: How should I store the final product? A: Thiazolidines can hydrolyze slowly if exposed to atmospheric moisture. Store the liquid under Nitrogen in a tightly sealed vial at 4°C. For long-term storage (>1 month), converting it to the Hydrochloride salt is highly recommended as the salt is non-hygroscopic and shelf-stable.

Q: The product smells terrible. Is this normal? A: Yes. Thiazolidines and their precursor aminothiols have potent sulfurous/amine odors. All work must be performed in a functioning fume hood. Bleach (hypochlorite) is effective for neutralizing sulfur smells on glassware.

Q: Why is the 4-position methyl specific? A: The position of the methyl group depends on the starting aminothiol.

  • 2-amino-1-propanethiol + Formaldehyde → 4-Methyl -1,3-thiazolidine.

  • Cysteamine + Acetaldehyde → 2-Methyl -1,3-thiazolidine. Ensure you are using the correct starting backbone.

References

  • Katritzky, A. R.; Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (General principles of 1,3-thiazolidine ring closure and reversibility).
  • Satsumabayashi, K. et al. ; "Synthesis of Thiazolidine Derivatives."[2] Journal of Organic Chemistry, 1970. (Establishes condensation protocols for aminothiols).

  • Gao, S. et al.; "Practical Synthesis of Thiazolidines." Synthetic Communications, 2008. (Discusses water removal techniques using molecular sieves).
  • U.S. Patent 4,321,396; "Process for the preparation of thiazolidines.
  • Gilchrist, T. L.; Heterocyclic Chemistry. Longman Scientific, 1992.

Sources

Technical Support Center: Thiazolidine Ring Opening & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Thiazolidine Ring Opening in Synthesis and Drug Stability

Executive Summary: The Thiazolidine Paradox

Welcome to the technical support center. If you are here, you are likely facing one of two diametrically opposed problems: either your thiazolidine (Thz) ring is too stable and refuses to deprotect during peptide synthesis, or it is too labile and hydrolyzing spontaneously in your drug formulation.

The thiazolidine ring acts as a "masked" cysteine or aldehyde. Its stability is governed by a critical equilibrium between the closed ring and the open iminium ion [1, 2]. Understanding this equilibrium is the key to troubleshooting. In aqueous solution, the closed ring is thermodynamically favored by approximately 5 orders of magnitude over the open form [1]. Therefore, ring opening is not a passive hydrolysis; it is an active process requiring either an equilibrium shift (scavenging) or catalysis (metal coordination).

Troubleshooting Guides (Q&A Format)

Module A: Thiazolidine Deprotection in Peptide Synthesis

Context: You are using Thz as a protecting group for N-terminal Cysteine and it will not cleave.

Q1: I treated my Thz-peptide with standard acid (TFA), but the ring remains intact. Why? A: Thiazolidine is acid-stable. Unlike Boc or Trityl groups, Thz does not cleave via simple protonation. The protonated thiazolidine is actually more stable against opening than the neutral form in the absence of water/nucleophiles because the nitrogen lone pair is occupied.

  • The Fix: You must drive the equilibrium to the right by trapping the released aldehyde (usually formaldehyde).

  • Protocol: Add a carbonyl scavenger. Methoxyamine (0.2–0.4 M) or O-methylhydroxylamine at pH 3–4 is the gold standard [10, 16].

Q2: I am using a scavenger, but the reaction is stalled at 50% conversion. What is happening? A: This is likely a "Scavenger Saturation" or pH mismatch issue.

  • pH Check: The formation of the iminium intermediate (the rate-limiting step) is acid-catalyzed, but the reaction of the scavenger with the aldehyde is pH-dependent. The optimal window is pH 3.5 – 4.5 . If too acidic (pH < 2), the scavenger is fully protonated and non-nucleophilic. If too basic (pH > 6), the ring opening rate drops [1, 10].

  • Steric Hindrance: If your N-terminal Thz is adjacent to a bulky residue (e.g., Val, Ile), the equilibrium formation of the iminium ion is sterically disfavored.

  • The Fix: Switch to Palladium(II)-mediated opening . Pd(II) complexes with the sulfur, forcing the ring open regardless of the aldehyde equilibrium [10, 15].

Q3: Can I open the Thz ring without adding nucleophilic scavengers that might modify other parts of my protein? A: Yes. Use mercuric chloride (HgCl₂) or Silver(I) salts. These are "soft" Lewis acids that bind the sulfur atom with high affinity, inducing ring opening.

  • Warning: Hg(II) is toxic and difficult to remove. This method is generally reserved for small-scale synthesis or when non-nucleophilic conditions are strictly required [20].

Module B: Unwanted Hydrolysis (Drug Stability)

Context: You are developing a thiazolidine-based prodrug or conjugate, and it is degrading in buffer.

Q4: My thiazolidine derivative is hydrolyzing at physiological pH (7.4). I thought it was stable? A: While the unsubstituted thiazolidine ring is stable, 2-substituted thiazolidines (derived from aldehydes other than formaldehyde) are significantly more labile. Electron-donating groups on the nitrogen or the C2-substituent can stabilize the intermediate iminium ion, accelerating hydrolysis [1, 17].

  • Diagnostic: Check your UV-Vis. The appearance of an absorption band around 230–240 nm (free thiolate) or 280 nm (if aromatic aldehyde is released) indicates ring opening.

Q5: Does oxidation affect ring stability? A: Yes, profoundly. Thiazolidines are susceptible to oxidation to sulfoxides or sulfones . Oxidation of the sulfur atom creates a potent leaving group, often leading to spontaneous ring opening or elimination reactions [11, 12].

  • The Fix: Degas all buffers. Add EDTA to chelate trace metal ions (Cu²⁺, Fe³⁺) which catalyze auto-oxidation.

Technical Deep Dive: The Mechanism

The causality of ring opening rests on the Iminium Ion Intermediate .

  • Protonation: The nitrogen is protonated (fast equilibrium).

  • Ring Opening: The C-S bond breaks to form the iminium ion (Rate Limiting Step in many cases).

  • Hydrolysis: Water attacks the iminium carbon to form a hemiaminal.

  • Collapse: The hemiaminal collapses to release the free cysteine-thiol and the aldehyde.

Diagram 1: Thiazolidine Ring Opening Mechanism & Control Points

Thiazolidine_Mechanism Thz Closed Thiazolidine (Stable) Prot_Thz Protonated Thz (NH+) Thz->Prot_Thz Fast Iminium Iminium Ion (Intermediate) Prot_Thz->Iminium Slow (k1) C-S Bond Break Iminium->Prot_Thz Ring Closure (k-1) Favored Hemiaminal Hemiaminal Iminium->Hemiaminal + H2O Products Free Cysteine + Aldehyde Hemiaminal->Products Collapse Acid Acid (H+) Catalyst Acid->Prot_Thz Metal Metal (Pd, Hg) Sulfur Trap Metal->Thz Direct Attack Scavenger Scavenger (Methoxyamine) Scavenger->Products Traps Aldehyde (Irreversible)

Caption: The equilibrium mechanism of thiazolidine hydrolysis. Note that the "Ring Closure" step is thermodynamically favored. Successful opening requires trapping the products (Scavenger) or destabilizing the ring (Metal).

Validated Experimental Protocols

Protocol A: Pd(II)-Mediated Thz Deprotection (High Efficiency)

Best for: Stubborn peptides, solid-phase synthesis, or when acidic scavengers fail.

Reagents:

  • Catalyst: PdCl₂ or [Pd(allyl)Cl]₂[1]

  • Buffer: 6 M Guanidine[2]·HCl, 0.1 M Phosphate, pH 4.0[2]

  • Quencher: DTT (Dithiothreitol)

Step-by-Step:

  • Dissolution: Dissolve the Thz-protected peptide (1 mM) in the degassed buffer.

  • Catalyst Addition: Add PdCl₂ (10–15 equivalents dissolved in dilute HCl or acetonitrile). The solution may turn yellow/orange.

  • Incubation: Stir at 37°C for 2 hours. Monitor by HPLC.

    • Note: Pd binds to the sulfur, preventing ring closure.

  • Quenching: Add excess DTT (50 equivalents). This precipitates the Palladium as Pd-thiolate complexes (black precipitate).

  • Purification: Centrifuge to remove the precipitate. Filter the supernatant and purify via RP-HPLC immediately to prevent re-oxidation of the free cysteine [10, 22].

Protocol B: Methoxyamine-Mediated Opening (Standard)

Best for: Routine deprotection, native chemical ligation (NCL).

Reagents:

  • Scavenger: Methoxyamine hydrochloride (MeONH₂·HCl)

  • Buffer: 0.2 M Sodium Phosphate, pH 4.0

Step-by-Step:

  • Preparation: Prepare a 0.4 M solution of Methoxyamine·HCl in the phosphate buffer. Adjust pH to 4.0.

  • Reaction: Dissolve peptide in this solution.

  • Incubation: Stir at room temperature for 4–6 hours.

  • Monitoring: The reaction is slower than metal catalysis. If incomplete after 6 hours, raise temperature to 37°C.

  • Desalting: Proceed directly to desalting or ligation; the excess methoxyamine is water-soluble and easily removed [16].

Comparative Data: Stability & Kinetics

The following table summarizes the stability of thiazolidine rings under various conditions, derived from kinetic studies [1, 10, 20].

ConditionThiazolidine StateMechanism/OutcomeTroubleshooting Action
pH 1 – 2 Stable (Protonated)N-protonation prevents iminium formation.Raise pH to 4.0 to increase opening rate.
pH 4 – 5 Labile (with Scavenger)Optimal window for acid catalysis + scavenger nucleophilicity.Ideal condition for deprotection.
pH 7.4 MetastableEquilibrium strongly favors closed ring (

).
Stable for days unless 2-substituted with electron donors.
+ Pd(II) / Ag(I) Unstable (Rapid Opening)Metal coordinates Sulfur, breaking C-S bond.Use for difficult sequences; requires DTT quench.
+ Iodine (I₂) Unstable (Oxidative)Oxidizes Sulfur; promotes hydrolysis.Useful for one-pot disulfide formation [10].
Diagram 2: Troubleshooting Decision Tree

Thz_Troubleshooting Start Problem: Thiazolidine Ring Won't Open Check_pH Is pH between 3.5 and 4.5? Start->Check_pH Check_Scavenger Is a Scavenger (Methoxyamine) present? Check_pH->Check_Scavenger Yes Action_Adjust_pH Adjust pH to 4.0. (Avoid pH < 2) Check_pH->Action_Adjust_pH No Check_Sterics Is the N-terminal residue bulky? Check_Scavenger->Check_Sterics Yes Action_Add_Scavenger Add 0.2M Methoxyamine or Semicarbazide Check_Scavenger->Action_Add_Scavenger No Action_Use_Metal Switch to Pd(II) or Ag(I) mediated protocol Check_Sterics->Action_Use_Metal Yes (Val, Ile, Pro) Action_Heat Increase Temp to 37°C or 50°C Check_Sterics->Action_Heat No

Caption: Decision logic for resolving incomplete thiazolidine deprotection in peptide synthesis.

References

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society.

  • Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. Journal of the American Chemical Society.

  • Fate of thiazolidine ring during fragmentation of penicillin. Nature.

  • Thiazolidine ring opening in penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 2.

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances.

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules.

  • Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger. Angewandte Chemie.

  • Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups... by trans-[PtX2(CN)4]2–. Journal of Organic Chemistry.

  • Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications.

  • Advances in mercury(II)-salt-mediated cyclization reactions. Beilstein Journal of Organic Chemistry.

Sources

"optimizing catalyst selection for thiazolidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Subject: Optimizing Catalyst Selection & Troubleshooting for Thiazolidine Scaffolds

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub for thiazolidine synthesis. Whether you are synthesizing simple thiazolidines (from 1,2-aminothiols and aldehydes) or complex thiazolidinones, the core challenge remains the same: managing the reversible condensation equilibrium.

Thiazolidine formation is a classic condensation reaction where water is the byproduct. The reaction is reversible. Therefore, catalyst selection is not just about activation energy—it is about equilibrium displacement and stereocontrol . This guide moves beyond basic textbook procedures to address the specific kinetic bottlenecks you face in the lab.

Module 1: Catalyst Selection Framework

Do not choose a catalyst based solely on availability. Select based on your substrate's electronics and your purification constraints.

Comparative Catalyst Performance Data
Catalyst ClassSpecific AgentBest ForMechanism NoteScalability
Brønsted Acid p-Toluenesulfonic Acid (p-TSA) Sterically hindered ketones; Dean-Stark protocols.Strong protonation of carbonyl; requires water removal.High (Industrial standard)
Lewis Acid ZnCl₂ / InCl₃ Acid-sensitive substrates; aldehydes.Activates carbonyl without harsh pH drop; coordinates heteroatoms.Medium (Workup required)
Ionic Liquid [Et₃NH][HSO₄] Green synthesis; Solvent-free conditions.[1][2]Dual role: solvent & catalyst; stabilizes polar transition states.High (Recyclable)
Nanocatalyst Nano-ZnO / Mn-Ferrite Stereoselective synthesis; Heterogeneous.Surface area effects; easy magnetic/filtration separation.Low/Medium (Preparation intensive)
Organocatalyst L-Proline Asymmetric synthesis.[3]Iminium ion activation; induces chirality.Low (High loading often needed)
Module 2: Critical Troubleshooting (Q&A)

Q1: My reaction stalls at ~60% conversion despite heating for 24 hours. Adding more catalyst doesn't help. What is wrong?

Diagnosis: You have reached thermodynamic equilibrium, not a kinetic dead-end. The Fix: The byproduct (water) is hydrolyzing your product back to the starting materials.

  • Immediate Action: Do not add more catalyst. Instead, remove water.

    • Method A: Switch to a solvent that forms an azeotrope with water (Toluene or Benzene) and use a Dean-Stark trap .

    • Method B: Add activated 4Å Molecular Sieves directly to the reaction flask (approx. 1g per mmol of water produced).

    • Method C: If using a Lewis Acid (e.g., ZnCl₂), use a dehydrating scavenger like MgSO₄ in the pot, provided stirring is maintained.

Q2: I am synthesizing a chiral thiazolidine from L-cysteine, but I am observing racemization (loss of enantiomeric excess).

Diagnosis: Harsh acidic conditions or high temperatures are promoting enolization or reversible ring-opening/closing. The Fix:

  • Switch Catalysts: Move from strong Brønsted acids (p-TSA) to milder Lewis acids (e.g., Ti(OiPr)₄ or InCl₃ ) which activate the carbonyl without protonating the amine/thiol aggressively.

  • Temperature Control: Lower the temperature to 0°C–RT. High reflux temperatures favor thermodynamic racemization.

  • Protocol Adjustment: Ensure your aldehyde is free of acid impurities before starting.

Q3: My product is an oil/gum that refuses to crystallize, making purification difficult.

Diagnosis: Thiazolidines are often lipophilic and can trap solvent. Impurities (unreacted aldehyde) prevent crystal lattice formation. The Fix:

  • Bisulfite Wash: Wash the organic layer with saturated aqueous NaHSO₃ . This selectively forms a water-soluble adduct with unreacted aldehyde, pulling it out of your organic phase.

  • Salt Formation: If the thiazolidine has a free amine (secondary), convert it to the HCl or Oxalate salt by adding the corresponding acid in ether. Salts crystallize much more readily than the free base oils.

Module 3: Mechanistic Visualization

Understanding the mechanism is the only way to troubleshoot effectively. The reaction proceeds via a hemithioaminal intermediate.

ThiazolidineMechanism Start Substrates (Aldehyde + Aminothiol) Activation Carbonyl Activation (Catalyst Interaction) Start->Activation Acid Cat. Attack Nucleophilic Attack (Thiol group) Activation->Attack Intermediate Hemithioaminal (Unstable) Attack->Intermediate Imine Iminium Ion (Cyclization Precursor) Intermediate->Imine -H₂O (Rate Limiting) Cyclization Intramolecular Ring Closure Imine->Cyclization Product Thiazolidine (+ Water) Cyclization->Product Product->Intermediate Hydrolysis (If Water Accumulates)

Figure 1: Step-wise mechanism of acid-catalyzed thiazolidine formation. Note the reversibility indicated by the red dashed line, emphasizing the need for water removal.

Module 4: Experimental Protocols

These protocols are self-validating. If the visual cues described do not occur, stop and re-evaluate the inputs.

Protocol A: Standard Acid-Catalyzed Synthesis (Dean-Stark Method)

Best for: Robust substrates, large scale, non-acid-sensitive groups.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add L-Cysteine ethyl ester HCl (10 mmol) and the Aldehyde (10 mmol) to Toluene (50 mL).

  • Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.5 mmol, 5 mol%).

    • Checkpoint: The mixture may be heterogeneous initially.

  • Reaction: Heat to reflux (bath temp ~120°C).

    • Visual Cue: Monitor the Dean-Stark trap.[4] You must see water droplets separating from the toluene. If no water collects after 30 mins, check temperature or seal integrity.

  • Completion: Reflux until water evolution ceases (typically 2-4 hours).

  • Workup: Cool to RT. Wash with sat. NaHCO₃ (2 x 20 mL) to neutralize catalyst. Dry organic layer (MgSO₄), filter, and evaporate.

Protocol B: Green Synthesis (Ionic Liquid Mediated)

Best for: Green chemistry compliance, high yield, simple workup.[1][2]

  • Catalyst/Solvent: Prepare [Et₃NH][HSO₄] (Triethylammonium hydrogen sulfate) by neutralizing triethylamine with sulfuric acid (See Ref 1).

  • Reaction: In a 50 mL flask, mix Aminothiol (5 mmol), Aldehyde (5 mmol), and [Et₃NH][HSO₄] (1 mmol, 20 mol%). No other solvent is needed.[1]

  • Process: Heat to 90–120°C with stirring for 15–45 minutes.

    • Why: The ionic liquid acts as a dehydrating agent and stabilizes the polar transition state.

  • Workup: Cool the mixture. Add Water (10 mL). The ionic liquid dissolves in water; the thiazolidine product usually precipitates out as a solid.

  • Isolation: Filter the solid product. Recrystallize from Ethanol if necessary.

Module 5: Decision Support Logic

Use this logic flow to determine your experimental path.

CatalystDecision Input Select Substrate Type Aldehyde Aldehyde Input->Aldehyde Ketone Ketone (Sterically Hindered) Input->Ketone Sens Acid Sensitive? Aldehyde->Sens PathC Use Strong Brønsted Acid (p-TSA) Reflux w/ Dean-Stark Ketone->PathC Requires Forcing Conditions Green Green/Solvent-Free Required? Sens->Green No PathA Use Lewis Acid (ZnCl₂ or InCl₃) RT, DCM/THF Sens->PathA Yes PathB Use Ionic Liquid [Et₃NH][HSO₄] 120°C, No Solvent Green->PathB Yes Green->PathC No (Standard)

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate reactivity and constraints.

References
  • Malla, A. M., et al. (2015). "[Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives." RSC Advances.

  • Pinheiro, D. S., et al. (2017).[5] "Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application." MOJ Bioorganic & Organic Chemistry.

  • Gududuru, V., et al. (2020).[6] "Synthesis and biological evaluation of novel thiazolidine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for solubility troubleshooting).

  • Kumar, R., et al. (2017).[5] "Microwave-assisted synthesis of thiazolidinones." Journal of Heterocyclic Chemistry. (Contextual grounding for green methods).

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of 4-Methyl-1,3-thiazolidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activities of 4-Methyl-1,3-thiazolidine enantiomers, structured for researchers in medicinal chemistry and flavor science.

Executive Summary

4-Methyl-1,3-thiazolidine (4-MT) is a chiral, saturated five-membered heterocycle containing sulfur and nitrogen. Unlike its oxidized counterparts (thiazoles) or carbonyl-derivatives (thiazolidinones), the simple thiazolidine ring acts as a labile "masked" sulfhydryl/amine species.

The biological activity of 4-MT is governed by its stereochemistry at the C4 position. The (4R) and (4S) enantiomers exhibit distinct behaviors in two primary domains:

  • Sensory Pharmacology (Flavor/Odor): As volatile Maillard reaction products, thiazolidines interact stereoselectively with olfactory receptors.

  • Metabolic/Prodrug Activity: The ring is hydrolytically unstable under acidic conditions, releasing formaldehyde and the corresponding chiral aminothiol (1-amino-2-propanethiol). The kinetics of this ring-opening and subsequent enzymatic interactions differ between enantiomers.

This guide compares the enantiomers based on synthesis, sensory thresholds, and metabolic stability.

Chemical Identity & Stereochemical Basis[1]

The 4-methyl substituent introduces a chiral center at the C4 position. The absolute configuration is determined by the precursor used during synthesis (typically chiral amino-thiols).

Feature(4R)-4-Methyl-1,3-thiazolidine(4S)-4-Methyl-1,3-thiazolidine
Precursor (R)-1-Amino-2-propanethiol(S)-1-Amino-2-propanethiol
CAS Number (Generic) 182153-60-0 (Racemic)-
Stereochemistry Methyl group projects away from the observer (dashed)Methyl group projects towards the observer (wedge)
Key Reactivity Nucleophilic N3; Ring opening at C2Nucleophilic N3; Ring opening at C2
Synthesis & Resolution Pathway

The most robust route to enantiopure 4-MT is the condensation of formaldehyde with enantiopure 1-amino-2-propanethiol. This avoids the difficult resolution of the racemate.

Synthesis Start Chiral Precursor (R)- or (S)-Alaninol Step1 Sulfuration (CS2 / Mitsunobu) Start->Step1 Inter Chiral Aminothiol 1-Amino-2-propanethiol Step1->Inter Step2 Cyclization (Formaldehyde, pH 7) Inter->Step2 ProdR (4R)-4-Methylthiazolidine Step2->ProdR If (R)-Precursor ProdS (4S)-4-Methylthiazolidine Step2->ProdS If (S)-Precursor

Figure 1: Stereoselective synthesis pathway for 4-Methyl-1,3-thiazolidine enantiomers.

Comparative Biological Activity[2][3][4]

Sensory Activity (Olfactory Receptor Interaction)

Thiazolidines are potent volatiles responsible for nutty, roasted, and meaty notes in foods. Like the well-characterized analog 2,4-dimethylthiazolidine , the 4-methyl derivative exhibits stereoselective odor properties.

  • Mechanism: The chiral C4-methyl group imposes steric constraints on the hydrophobic binding pocket of olfactory G-protein coupled receptors (GPCRs).

  • Comparative Data:

Parameter(4R)-Enantiomer(4S)-EnantiomerCausality/Notes
Odor Quality Nutty, Popcorn-like, FattyGreen, Vegetable-like, SharpStereochemistry alters the "fit" in the receptor, activating different signal transduction patterns.
Odor Threshold Lower (High Potency)Higher (Lower Potency)Based on structure-activity relationships (SAR) of alkyl-thiazolidines; R-isomers often exhibit lower thresholds in this class.
Perception Desirable savory noteBackground vegetable noteCritical for flavor formulation in meat analogs.
Metabolic Stability & Prodrug Potential

In drug development, simple thiazolidines are often investigated as "prodrugs" for aminothiols (radioprotective agents) or aldehydes.

  • Ring Opening Hydrolysis: 4-MT hydrolyzes in aqueous acid to release formaldehyde and 1-amino-2-propanethiol.

  • Enzymatic Oxidation: The sulfur atom is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMO) or CYP450s.

Experimental Insight: The (4R)-enantiomer is often metabolized differently due to the chiral preference of hepatic enzymes (e.g., FMO3).

Metabolism Thiaz 4-Methylthiazolidine (Chiral) Acid Acidic pH / Metabolic Stress Thiaz->Acid Open Ring Opening Acid->Open Prod1 Formaldehyde (Toxic/Crosslinker) Open->Prod1 Prod2 1-Amino-2-propanethiol (Chiral Antioxidant) Open->Prod2

Figure 2: Hydrolytic ring-opening pathway active in biological systems.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Self-Validating)

Objective: Synthesize (4R)-4-Methyl-1,3-thiazolidine. Reagents: (R)-(-)-1-Amino-2-propanol, CS2, Formaldehyde (37%).

  • Preparation of Aminothiol: Convert (R)-1-amino-2-propanol to (R)-1-amino-2-propanethiol via the Wenker synthesis (sulfuric acid cyclization to aziridine followed by H2S ring opening) or Mitsunobu thiolation.

    • Validation Point: Confirm free thiol (-SH) by Ellman’s reagent test (yellow color).

  • Cyclization: Dissolve (R)-1-amino-2-propanethiol (10 mmol) in water (20 mL). Cool to 0°C.

  • Addition: Add Formaldehyde (10 mmol) dropwise. The reaction is exothermic.

  • Extraction: Stir for 1 hour. Extract with Dichloromethane (DCM). Dry over MgSO4.

  • Purification: Distillation under reduced pressure.

    • Quality Control: 1H-NMR must show the C2-methylene protons as a singlet (or AB quartet if chiral influence is strong) at ~4.2 ppm.

Protocol B: Odor Threshold Determination (GC-O)

Objective: Determine the detection threshold of each enantiomer.

  • Dilution: Prepare serial log-3 dilutions of the pure enantiomer in odorless water or propylene glycol.

  • Panel: Use a trained sensory panel (n=6-10).

  • Method: 3-Alternative Forced Choice (3-AFC) method.

  • Analysis: Inject samples into a Gas Chromatograph equipped with an Olfactory Port (GC-O) and a Chiral Column (e.g., Cyclodextrin-based) to ensure no racemization occurred during injection.

References

  • Structural Basis of Thiazolidine Flavor: Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry.Link

  • Synthesis of Chiral Thiazolidines: Guzman-Perez, A., et al. (2001). "Synthesis of chiral thiazolidines from amino alcohols." Tetrahedron Letters.Link

  • Thiazolidine Ring Stability:Kovacs, P., et al. (2019). "Hydrolytic stability of thiazolidine derivatives." Journal of Pharmaceutical Sciences.
  • Stereochemistry and Odor: Polster, J., & Schieberle, P. (2015). "Characterization of key aroma compounds in fried meat." Journal of Agricultural and Food Chemistry.Link

  • Nagao Auxiliary (Related Thione): Nagao, Y., et al. (1986). "Chiral 1,3-thiazolidine-2-thiones as useful auxiliaries." Journal of the American Chemical Society.Link

Comparative Efficacy & Mechanistic Profiling of Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolidinone scaffold—specifically the 4-thiazolidinone core—has emerged as a "privileged structure" in medicinal chemistry due to its ability to circumvent resistance mechanisms common to β-lactams and fluoroquinolones. Unlike traditional antibiotics that often target a single pathway, thiazolidinone derivatives exhibit a multi-target profile, including MurB inhibition (cell wall synthesis) and DNA gyrase interference .

This guide objectively compares the antimicrobial efficacy of C5-arylidene and N3-substituted thiazolidinone derivatives against standard-of-care (SoC) agents (Ciprofloxacin, Ampicillin, Fluconazole). Experimental data indicates that while first-generation derivatives often lag behind fluoroquinolones in potency, specific C5-modified analogs demonstrate superior efficacy against multidrug-resistant (MDR) S. aureus and biofilm-embedded bacteria.

Structural Logic & SAR Analysis

To understand efficacy differences, one must analyze the Structure-Activity Relationship (SAR). The 4-thiazolidinone ring acts as a scaffold where three positions dictate biological outcome:

  • C2 Position (Electron Donor/Acceptor): Introduction of hydrazone or imino linkages here generally broadens the spectrum to include Gram-negative bacteria.

  • N3 Position (Lipophilicity): Substitution with aryl groups (e.g., 4-chlorophenyl) improves membrane permeability.

  • C5 Position (The "Warhead"): This is the critical site for potency. Knoevenagel condensation at C5 with aromatic aldehydes to form 5-arylidene derivatives significantly enhances antimicrobial activity by increasing planarity and conjugation, facilitating DNA intercalation or enzyme binding.

Visualization: SAR Decision Tree

The following diagram outlines the chemical modifications required to optimize the thiazolidinone core for specific targets.

SAR_Logic Core Thiazolidinone Core Pos_C2 C2 Position (Specificity) Core->Pos_C2 Pos_N3 N3 Position (Permeability) Core->Pos_N3 Pos_C5 C5 Position (Potency) Core->Pos_C5 Mod_Hydrazone Hydrazone Linkage (Gram- Activity) Pos_C2->Mod_Hydrazone Mod_Aryl Aryl/Alkyl Group (Lipophilicity) Pos_N3->Mod_Aryl Mod_Arylidene 5-Arylidene (Knoevenagel) (MurB Binding) Pos_C5->Mod_Arylidene Result_1 Broad Spectrum Mod_Hydrazone->Result_1 Result_2 Membrane Penetration Mod_Aryl->Result_2 Result_3 High Potency (MIC < 10µg/mL) Mod_Arylidene->Result_3

Caption: SAR optimization pathways. C5-arylidene modification is identified as the primary driver for high-potency antimicrobial action.

Comparative Efficacy Data

The following data synthesizes experimental results from multiple high-impact studies comparing 5-arylidene-4-thiazolidinone derivatives against standard antibiotics.

Key Finding: Electron-withdrawing groups (Cl, NO₂, F) on the phenyl ring attached to C5 or N3 drastically reduce the Minimum Inhibitory Concentration (MIC), making them competitive with Ciprofloxacin.

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[1]

Compound ClassSpecific SubstituentS. aureus (Gram+)E. coli (Gram-)P. aeruginosavs. Ciprofloxacin
Standard Ciprofloxacin 0.5 - 1.0 0.015 - 1.0 0.25 - 2.0 (Baseline)
Standard Ampicillin 2.0 - 8.0 4.0 - 16.0 >64 (Resistant) -
Thiazolidinone (TD)Unsubstituted50 - 100>100>12850x Weaker
5-Arylidene TD2,4-Dichlorophenyl6.25 - 12.525 - 5050 - 10010x Weaker
5-Arylidene TD4-Nitrophenyl12.5 - 2550 - 100>10020x Weaker
TD-H2-A [1]Hybrid Derivative 6.3 12.5 25.0 Comparable
Table 2: Antifungal Efficacy (MIC in µg/mL)
Compound ClassSpecific SubstituentC. albicansA. nigervs. Fluconazole
Standard Fluconazole 1.0 - 16.0 2.0 - 8.0 (Baseline)
5-Arylidene TD4-Hydroxy-3-methoxy18.420.0Comparable
5-Arylidene TD2-Chloro16.018.0Equal Potency

Data Interpretation: While general thiazolidinones are less potent than fluoroquinolones against Gram-negative bacteria (due to efflux pumps), specific derivatives like TD-H2-A and 2-Chloro-substituted analogs exhibit MICs comparable to standards against Gram-positive strains and Fungi. Crucially, studies show these derivatives often retain activity against MRSA where Ampicillin fails completely [2].

Mechanism of Action: Why They Work

Unlike β-lactams (which target PBPs), thiazolidinones utilize a dual-mechanism that makes cross-resistance less likely.

  • MurB Inhibition: The 4-thiazolidinone core mimics the diphosphate moiety of the natural substrate of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an essential enzyme in peptidoglycan biosynthesis.

  • Biofilm Eradication: Recent studies [1] demonstrate that thiazolidinone derivatives can penetrate the exopolysaccharide matrix of biofilms, killing sessile bacteria that Vancomycin cannot reach.

Visualization: Mechanistic Pathway

MOA_Pathway Drug Thiazolidinone Derivative Target_1 Target 1: MurB Enzyme Drug->Target_1 Mimics Substrate Target_2 Target 2: DNA Gyrase Drug->Target_2 Intercalation Process_1 Inhibits Peptidoglycan Synthesis Target_1->Process_1 Process_2 Blocks DNA Replication Target_2->Process_2 Outcome Bactericidal Effect (Effective vs MRSA) Process_1->Outcome Process_2->Outcome

Caption: Dual-targeting mechanism. Simultaneous inhibition of cell wall synthesis and DNA replication reduces resistance probability.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines and successful synthesis literature [3, 4].

Protocol A: Synthesis via Knoevenagel Condensation (Green Chemistry Approach)

Goal: Generate 5-arylidene-2,4-thiazolidinedione derivatives.[2]

  • Reagents: 2,4-thiazolidinedione (10 mmol), Substituted Aromatic Aldehyde (10 mmol), Piperidine (catalytic amount), Ethanol (20 mL).

  • Reflux: Mix reagents in a round-bottom flask. Reflux at 80°C for 3–5 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water. The solid precipitate is the crude product.

  • Purification: Filter and recrystallize from hot ethanol to ensure >95% purity.

  • Validation: Confirm structure via 1H-NMR (Look for singlet at δ 7.5–8.0 ppm for the methylidene proton).

Protocol B: Antimicrobial Assay (Broth Microdilution)

Goal: Determine Minimum Inhibitory Concentration (MIC).[3][4]

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Stock Solution: Dissolve thiazolidinone derivative in DMSO (1 mg/mL). Critical: Ensure DMSO concentration in final well is <1% to avoid toxicity artifacts.

  • Dilution: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions of the drug.

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue to pink reduction) for clearer visualization of viable cells.

Visualization: Experimental Workflow

Workflow Start Start: Reagent Selection Step1 Synthesis (Reflux) Start->Step1 Step2 Recrystallization & NMR Step1->Step2 Decision Purity > 95%? Step2->Decision Step3 Stock Solution Prep (DMSO) Decision->Step3 Yes Retry Re-purify Decision->Retry No Step4 Broth Microdilution (96-well) Step3->Step4 End Data Analysis (MIC/MBC) Step4->End Retry->Step2

Caption: Self-validating workflow. The purity check (Decision Node) is critical before biological testing to prevent false positives.

References

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus. Microbiology Spectrum. (2024). [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. (2020). [Link]

  • Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation. Journal of Materials and Environmental Science. (2013). [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. (2022). [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis. MedChemComm. (2014). [Link]

Sources

Optimizing the 4-Thiazolidinone Scaffold: A Comparative SAR & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-Thiazolidinones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The 4-thiazolidinone ring (4-TZD) is a "privileged scaffold" in medicinal chemistry, historically recognized for its antidiabetic glitazone derivatives (e.g., Pioglitazone). However, recent structural optimizations have repositioned this core as a potent chemotype for EGFR-targeted anticancer therapy and antimicrobial biofilm eradication .

This guide objectively compares next-generation 4-thiazolidinone derivatives against standard-of-care agents (Doxorubicin, Ciprofloxacin), supported by experimental yield data and IC50/MIC metrics. It provides actionable protocols for microwave-assisted synthesis, which has rendered conventional heating obsolete in high-throughput library generation.

Part 1: Chemical Architecture & SAR Hotspots

The biological versatility of 4-thiazolidinone stems from its ability to act as a hydrogen bond acceptor/donor and its rigid heterocyclic core. The SAR is driven by substitutions at three critical positions: N3, C2, and C5 .

SAR Logic Visualization

The following diagram maps the functional impact of substitutions at these coordinates.

SAR_Analysis Core 4-Thiazolidinone Scaffold N3 Position N3 (Solubility & Bioavailability) Core->N3 Substitution C2 Position C2 (Selectivity & Lipophilicity) Core->C2 Schiff Base Formation C5 Position C5 (The 'Warhead' / Cytotoxicity) Core->C5 Knoevenagel Condensation N3_Effect Aryl groups increase stability; Hydrophilic groups improve ADME N3->N3_Effect C2_Effect Bulky aryls restrict rotation; Determines target binding pocket fit C2->C2_Effect C5_Effect Arylidene (C=CH-Ar) is critical for Michael Acceptor activity (Anticancer) C5->C5_Effect

Figure 1: Functional mapping of the 4-thiazolidinone pharmacophore. The C5-arylidene moiety is the primary driver for anticancer potency via Michael addition mechanisms.

Part 2: Synthesis Methodologies – Conventional vs. Microwave[2][3][4]

In modern drug discovery, the efficiency of library generation is paramount. The traditional one-pot synthesis (amine + aldehyde + mercapto acid) suffers from long reaction times and side-product formation (triazoles).

Recommendation: Adopt Microwave-Assisted Organic Synthesis (MAOS) for library generation.

Comparative Efficiency Data
MetricConventional Heating (Reflux)Microwave Irradiation (MAOS)
Reaction Time 8 – 12 Hours10 – 20 Minutes
Yield (%) 55% – 65%85% – 96%
Solvent Usage High (Benzene/Toluene)Low/Neat (Green Chemistry)
Purity Requires Column ChromatographyOften requires only Recrystallization
Synthesis Workflow (MAOS)

Synthesis_Workflow Start Reagents: Amine + Aldehyde + Mercaptoacetic Acid Process Microwave Irradiation (300W, 15 min, 80°C) Start->Process One-Pot Workup Cool & Pour into Crushed Ice/Na2CO3 Process->Workup Purify Recrystallization (Ethanol) Workup->Purify Precipitate Product Pure 4-Thiazolidinone (>90% Yield) Purify->Product

Figure 2: Optimized One-Pot Microwave Synthesis Protocol.

Part 3: Therapeutic Performance & Comparative Data

Anticancer Activity (Targeting EGFR)

Recent studies (2024) have identified 4-thiazolidinones as potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The presence of an electron-withdrawing group (EWG) at the C5-benzylidene position enhances cytotoxicity.

Comparative Data: 4-Thiazolidinone Derivative 7b vs. Doxorubicin Source: Ref [1]

Cell LineCompoundIC50 (µM)Potency Ratio
HeLa (Cervical) Doxorubicin (Standard)3.63 ± 0.201.0x
Derivative 7b 1.83 ± 0.10 1.98x More Potent
EGFR (WT) Kinase Osimertinib (Standard)0.060Reference
Derivative 7b 0.099Highly Comparable
WI-38 (Normal Cells) Derivative 7b >50.0High Selectivity (Safe)

Insight: Derivative 7b (p-methylphenyl substituted) outperforms Doxorubicin in cytotoxicity while maintaining a safety profile on normal fibroblasts (WI-38), addressing the cardiotoxicity issues often seen with anthracyclines.

Antimicrobial Activity (Biofilm Eradication)

Standard antibiotics like Ciprofloxacin often fail against sessile bacteria in biofilms. 4-Thiazolidinone-triazole hybrids have shown superior biofilm penetration.

Comparative Data: Hybrid 31n vs. Ciprofloxacin Source: Ref [2]

OrganismCompoundBiofilm Inhibition IC50 (µg/mL)
S. aureus (Biofilm) Ciprofloxacin25.0
Hybrid 31n 12.5 (2x More Effective)

Part 4: Mechanism of Action (EGFR Inhibition)

The anticancer efficacy of C5-substituted 4-thiazolidinones is primarily mediated through ATP-competitive inhibition of the EGFR kinase domain.

EGFR_Mechanism Ligand 4-Thiazolidinone Ligand (C5-Arylidene) Pocket EGFR ATP-Binding Pocket (Met793 H-bond) Ligand->Pocket Hydrophobic Interaction Inhibition Inhibition of Autophosphorylation Pocket->Inhibition Signaling Blockade of Downstream Signaling (Ras/Raf/MEK/ERK) Inhibition->Signaling Outcome Apoptosis & G0/G1 Cell Cycle Arrest Signaling->Outcome

Figure 3: Mechanism of EGFR inhibition. The scaffold occupies the ATP binding site, preventing phosphorylation and halting the proliferation cascade.

Part 5: Experimental Protocols

Protocol A: General Procedure for Microwave-Assisted Synthesis

Use this protocol for rapid library generation.

  • Reagents: In a microwave process vial, combine equimolar amounts (0.01 mol) of the substituted aromatic amine, aromatic aldehyde, and mercaptoacetic acid.

  • Solvent: Add minimal ethanol (2–3 mL) or operate neat if reagents are liquid.

  • Irradiation: Irradiate at 300–400 W (approx. 80–90°C) for 10–15 minutes. Note: Use a pulsed mode (30s on/10s off) to prevent overheating if using a domestic microwave.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the hot reaction mixture into crushed ice containing 10% sodium bicarbonate (to neutralize excess acid).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure 4-thiazolidinone.

Protocol B: MTT Cytotoxicity Assay

Standard validation for anticancer SAR.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Add serially diluted 4-thiazolidinone derivatives (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours at 37°C in 5% CO2.

  • Development: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

  • Abdelgawad, M. A., et al. (2024).[2] "New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: Design, synthesis, biological evaluation, and molecular modeling simulations." Bioorganic Chemistry. [Link]

  • Trotsko, N., et al. (2023). "Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review." International Journal of Molecular Sciences. [Link]

  • Saini, N., et al. (2020). "Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities." Current Research in Green and Sustainable Chemistry. [Link]

  • Ramadan, W. S., et al. (2022). "4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design." Molecules. [Link][3][4][5][6][7][8][9]

  • Singh, D., et al. (2023).[7][10] "Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review." Pharmacophore. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Thiazolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolidine Scaffold and the Translational Challenge

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2][3] Most notably, the thiazolidinedione (TZD) class, often called "glitazones," revolutionized the treatment of type 2 diabetes mellitus by targeting insulin resistance.[4][5][6][7] Beyond metabolic diseases, emerging research has illuminated the potential of thiazolidine-based compounds as potent agents in oncology, inflammation, and infectious diseases.[8][9][10][11][12][13]

However, the journey from a promising "hit" in a petri dish to a successful clinical candidate is fraught with challenges. A significant hurdle lies in the translation of efficacy from controlled in vitro (in glass) experiments to complex in vivo (in a living organism) systems. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating thiazolidine-based compounds, explaining the causality behind experimental choices and providing the technical framework to bridge the translational gap.

The Core Mechanism: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

For many thiazolidine derivatives, particularly the anti-diabetic glitazones, the primary molecular target is the nuclear receptor PPARγ.[6][14] Understanding this pathway is fundamental to designing relevant efficacy assays.

Mechanism of Action:

  • Ligand Binding: A TZD compound enters the cell and binds to the ligand-binding domain (LBD) of PPARγ, which is most abundantly expressed in adipose tissue.[4][6]

  • Heterodimerization: This activation induces a conformational change, causing PPARγ to form a heterodimer with the Retinoid X Receptor (RXR).[11][14]

  • DNA Binding & Transcription: The PPARγ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[11][15]

  • Gene Regulation: This binding recruits coactivator proteins and modulates the transcription of genes involved in glucose and lipid metabolism, insulin sensitivity, and adipogenesis.[6][15] The net effect is an increase in glucose uptake in muscle and fat cells and a reduction in circulating fatty acids, which improves insulin sensitivity.[4][5]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidine (Ligand) PPAR PPARγ TZD->PPAR Binds & Activates PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds Genes Target Gene Transcription PPRE->Genes Regulates Metabolic Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Circulating Lipids Genes->Metabolic Effects

Caption: PPARγ signaling pathway activated by a thiazolidine ligand.

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

In vitro assays are the first step in evaluating a compound's biological activity. They offer high-throughput screening, mechanistic insights, and a controlled environment to establish a direct effect on a cellular target.

Common In Vitro Assays for Thiazolidines
  • Target Engagement & Activation (Anti-diabetic):

    • TR-FRET Binding Assay: Measures the direct binding affinity of the compound to the PPARγ LBD. Lower IC50 values indicate stronger binding.[16][17]

    • PPARγ Transactivation Assay: A cell-based reporter gene assay that quantifies the ability of a compound to activate the PPARγ/RXR complex and drive the expression of a reporter gene (e.g., luciferase). This confirms the compound is not just binding but is a functional agonist.[16][18]

    • Adipocyte Glucose Uptake: Utilizes differentiated adipocyte cell lines (e.g., 3T3-L1) to measure the compound's ability to enhance insulin-stimulated glucose uptake, a key physiological outcome of PPARγ activation.[19]

  • Cytotoxicity & Antiproliferation (Anticancer):

    • MTT/XTT Assays: Colorimetric assays that measure metabolic activity to determine cell viability after treatment. A reduction in signal indicates cytotoxicity. This is a primary screening tool against various cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung).[8][20][21]

    • Apoptosis Assays (e.g., Caspase-3 Activity): Measures the induction of programmed cell death, a common mechanism for anticancer agents.[22]

    • Cell Cycle Analysis: Uses flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle (e.g., G1, G2/M), preventing cancer cell proliferation.[9]

Data Presentation: In Vitro Anticancer Activity of Novel Thiazolidine Derivatives

The following table summarizes representative data for the antiproliferative activity of various thiazolidine-based compounds against human cancer cell lines.

Compound IDTarget Cancer Cell LineAssay TypeResult (IC50 in µM)Reference
Compound 7c HCT116 (Colon)MTT5.77[8]
Compound 16f MCF-7 (Breast)MTT5.10[23]
Compound 16f HepG2 (Liver)MTT6.19[23]
Compound 4 A549 (Lung)Not Specified0.35[24]
Compound 18 A549, HepG2, MCF-7Not Specified"Highest Activity"[25]
TH08 EAC (Ascites)Cell Growth InhibitionNot specified (in vivo)[26]

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a self-validating system for assessing the antiproliferative effects of a thiazolidine compound.

Objective: To determine the IC50 of a test compound on the A549 human lung cancer cell line.

Materials:

  • A549 cells

  • DMEM media with 10% FBS

  • Test compound stock (in DMSO)

  • Doxorubicin (Positive Control)

  • Vehicle (0.1% DMSO in media)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., acidified isopropanol)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Workflow Diagram:

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ A549 cells/well) Incubate 24h B 2. Add Compounds (Test, Vehicle, Positive Control) Incubate 48-72h A->B C 3. Add MTT Reagent Incubate 2-4h B->C D 4. Solubilize Formazan (Add Solubilizer) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate % Viability & Determine IC50 E->F

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin). Remove old media from the plate and add 100 µL of fresh media containing the compounds at their final concentrations. Include "vehicle only" wells (0.1% DMSO) as a negative control (100% viability).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Part 2: In Vivo Efficacy Assessment - The Whole-Organism Reality

An in vivo model is essential to understand how a compound behaves in a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamics.

Common In Vivo Models for Thiazolidines
  • Metabolic Disease Models (Anti-diabetic):

    • Chemically-Induced Diabetes: Models like alloxan- or streptozotocin (STZ)-induced diabetes in rodents cause pancreatic β-cell destruction, mimicking aspects of type 1 diabetes but are often used to test insulin sensitizers.[27][28]

    • Genetic Models: Mice such as db/db (leptin receptor deficient) or ob/ob (leptin deficient) are genetically obese, hyperglycemic, and insulin resistant, making them robust models for type 2 diabetes research.[27][29]

    • Diet-Induced Obesity (DIO): Feeding rodents a high-fat diet (HFD) for several weeks induces obesity and insulin resistance, closely mimicking the progression of metabolic syndrome in humans.[27][28][30]

  • Oncology Models (Anticancer):

    • Xenograft Models: Human cancer cells (e.g., A549, MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice). The compound's efficacy is measured by its ability to reduce tumor growth rate and final tumor volume.[22]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. This model is crucial for evaluating compounds that may modulate the immune system.

    • Ehrlich Ascites Carcinoma (EAC) Model: A rapidly growing tumor model in mice where efficacy is measured by increased lifespan and reduction in ascetic fluid volume and tumor cell count.[26]

Data Presentation: In Vitro vs. In Vivo Anti-diabetic Efficacy

This table contrasts the in vitro activity of compounds with their performance in in vivo diabetic models, highlighting the critical translational step.

Compound IDIn Vitro Target/AssayIn Vitro ResultIn Vivo ModelIn Vivo OutcomeReference
Pioglitazone PPARγ AgonistFull AgonistAlloxan-induced diabetic ratsSignificant reduction in blood glucose[31]
Compound H14 PPARγ DockingScore: -129.766Alloxan-induced diabetic ratsSignificant anti-diabetic effect[31]
Compound 6 α-amylase inhibitionHigh potencyAlloxan-induced diabetic rats69.55% reduction in blood glucose after 30 days[32]
Compounds 4-7 α-glucosidase inhibitionHigher potency than referenceAlloxan-induced diabetic ratsLowered blood glucose after 30 days[33][34]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in DIO Mice

This protocol is a cornerstone for evaluating compounds intended to improve insulin sensitivity.

Objective: To assess the effect of a test compound on glucose disposal in high-fat diet-induced obese (DIO) mice.

Materials:

  • C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

  • Test compound formulated for oral gavage.

  • Vehicle control.

  • Glucose solution (2 g/kg body weight).

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., tail-nick lancets).

Workflow Diagram:

OGTT_Workflow A 1. Acclimatize & Group DIO Mice B 2. Pre-dose with Compound or Vehicle (e.g., daily for 14 days) A->B C 3. Fast Mice Overnight (6-8 hours) B->C D 4. Baseline Blood Glucose (t=0) C->D E 5. Oral Glucose Challenge (2 g/kg) D->E F 6. Measure Blood Glucose at 15, 30, 60, 90, 120 min E->F G 7. Plot Glucose Curve & Calculate Area Under Curve (AUC) F->G

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Step-by-Step Methodology:

  • Animal Model & Dosing: Use male C57BL/6 mice that have been on a high-fat diet until they are obese and hyperglycemic. Acclimatize the animals and group them (n=8-10 per group). Administer the test compound or vehicle via oral gavage daily for a predetermined period (e.g., 14 days).

  • Fasting: Before the OGTT, fast the mice overnight (6-8 hours) with free access to water.

  • Baseline Measurement (t=0): Weigh each mouse and measure its baseline blood glucose level via a small tail-nick.

  • Glucose Challenge: Administer a bolus of glucose solution (2 g/kg) via oral gavage. This time point is t=0.

  • Time-Course Blood Collection: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure the glucose concentration at each time point.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. A lower glucose curve for the compound-treated group compared to the vehicle group indicates improved glucose tolerance. Calculate the total Area Under the Curve (AUC) for a quantitative comparison. A statistically significant reduction in AUC demonstrates in vivo efficacy.

Bridging the Gap: Why In Vitro and In Vivo Results Diverge

A compound that is highly potent in vitro may show weak or no efficacy in vivo. Conversely, a moderately active compound in vitro might be a star performer in vivo. Understanding the reasons for these discrepancies is crucial for rational drug development.

  • Pharmacokinetics (ADME): An in vitro assay bypasses the entire physiological journey of a drug. Poor oral bioavailability, rapid metabolism in the liver, or inefficient distribution to the target tissue can render a potent compound ineffective in vivo.[34]

  • Off-Target Effects: In the complexity of a whole organism, a compound may interact with unintended targets, leading to unexpected side effects or even a different primary mechanism of action than what was observed in vitro.

  • Metabolic Transformation: The compound tested in vitro may be a pro-drug. The liver can metabolize it into its active form, which could lead to greater efficacy in vivo than predicted.[22]

  • Complex Physiology: In vivo efficacy often relies on the interplay between multiple organs and systems (e.g., the endocrine system, immune response), which cannot be replicated in a single-cell culture model. For TZDs, effects on adipocytes can signal to the liver and muscle, an endocrine cross-talk that is an inherently in vivo phenomenon.[6]

Conclusion: An Integrated Approach for Translational Success

Neither in vitro nor in vivo testing alone is sufficient to predict the therapeutic potential of a thiazolidine-based compound. Success lies in an integrated, iterative strategy. High-throughput in vitro screens are indispensable for identifying initial hits and understanding molecular mechanisms. However, these must be followed by carefully selected, disease-relevant in vivo models to evaluate the compound's true physiological effect and safety profile. By understanding the causality behind each experimental system and anticipating the reasons for divergence, researchers can more effectively navigate the challenging path from the lab bench to the clinic.

References

  • Thiazolidinediones - mechanisms of action. Australian Prescriber - Therapeutic Guidelines. Available at: [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]

  • Thiazolidinedione - Wikipedia. Wikipedia. Available at: [Link]

  • The mode of action of thiazolidinediones. PubMed. Available at: [Link]

  • Thiazolidinediones - StatPearls - NCBI Bookshelf. NIH. Available at: [Link]

  • Metabolic Disorder Models. Pharmaseed ltd. Available at: [Link]

  • Metabolic Disease Mouse Models for Reliable Drug Discovery. Cyagen. Available at: [Link]

  • Preclinical Animal Models for Metabolic Diseases. Biocytogen. Available at: [Link]

  • Animal models of metabolic syndrome: a review. National Institutes of Health. Available at: [Link]

  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. Available at: [Link]

  • Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives. PMC. Available at: [Link]

  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PMC. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. Available at: [Link]

  • THIAZOLIDINEDIONE'S AS ANTICANCER AGENTS. IJCRT.org. Available at: [Link]

  • Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. SciSpace. Available at: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. MDPI. Available at: [Link]

  • Thiazolidine derivatives and their pharmacological actions. ResearchGate. Available at: [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. Available at: [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation. PMC. Available at: [Link]

  • Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Available at: [Link]

  • Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Bentham Science. Available at: [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. PMC. Available at: [Link]

  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Inovine Press. Available at: [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research. Available at: [Link]

  • Potential Activity of Synthetic Thiazolidinedione as Antidiabetic Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor.org. Available at: [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. Available at: [Link]

  • Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. Bentham Science Publishers. Available at: [Link]

  • Identification of PPARγ Agonists from Natural Sources Using Different In Silico Approaches. PLOS. Available at: [Link]

  • Anticancer Potential of Compounds Bearing Thiazolidin-4-one Scaffold: Comprehensive Review. Pharmacophore. Available at: [Link]

  • Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. Available at: [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. ResearchGate. Available at: [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. Available at: [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. ResearchGate. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii. ScienceDirect. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 4-Methyl-1,3-Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of the 4-Methyl-1,3-Thiazolidine Scaffold

The 1,3-thiazolidin-4-one nucleus is a cornerstone in medicinal chemistry, recognized as a "wonder nucleus" due to the vast array of pharmacological activities its derivatives possess.[1][2] These activities span from anti-inflammatory and analgesic to anticonvulsant, antimicrobial, and even anti-HIV properties.[3][4][5] The versatility of this scaffold, particularly the ease of substitution at positions 2, 3, and 5, allows for extensive structural modifications to modulate its biological effects.[6]

This guide focuses on a specific, yet underexplored subclass: 4-methyl-1,3-thiazolidine derivatives . The introduction of a methyl group at the 4-position of the thiazolidine ring introduces a chiral center and can significantly influence the molecule's steric and electronic properties, potentially altering its pharmacological profile and receptor interactions. Several studies have reported analgesic activities for various thiazolidinone derivatives, with some suggesting a possible interaction with opioid receptors.[7][8] However, a comprehensive analysis of the cross-reactivity of 4-methyl-1,3-thiazolidine derivatives, particularly with opioid systems, remains a significant gap in the current literature.

This document serves as a comparative guide for researchers aiming to investigate this potential cross-reactivity. We will outline a systematic approach to synthesize, characterize, and evaluate these compounds for their affinity towards opioid receptors and compare their potential analgesic and antitussive effects against established opioid agents. This guide is designed to be a self-validating framework, explaining the causality behind experimental choices and providing detailed, actionable protocols.

Logical Framework for Investigating Cross-Reactivity

To systematically assess the cross-reactivity of novel 4-methyl-1,3-thiazolidine derivatives, a multi-step approach is essential. This workflow ensures a thorough characterization from chemical synthesis to in vivo validation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Synthesis Synthesis of 4-Methyl- 1,3-thiazolidine Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Binding_Assay Opioid Receptor Binding Assays (μ, δ, κ) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS) Binding_Assay->Functional_Assay Analgesic_Models Analgesic Models (Hot Plate, Tail Flick) Functional_Assay->Analgesic_Models Antitussive_Models Antitussive Models (Citric Acid-Induced Cough) Analgesic_Models->Antitussive_Models SAR_Analysis Structure-Activity Relationship (SAR) Antitussive_Models->SAR_Analysis Comparison Comparison with Standard Opioids SAR_Analysis->Comparison SAR cluster_R1 Substituents at Position 2 (R¹) cluster_R2 Substituents at Position 3 (R²) cluster_Activity Observed Activity Thiazolidine 4-Methyl-1,3-Thiazolidine Core Position 2 Position 3 R1_node Aromatic Ring - Phenyl - Substituted Phenyl (e.g., 4-Cl, 4-OH) Thiazolidine:p1->R1_node R2_node Alkyl/Aryl Group - Methyl - Propyl Thiazolidine:p2->R2_node Activity_node μ-Opioid Affinity & Analgesic Effect R1_node->Activity_node Influences Affinity R2_node->Activity_node Modulates Potency

Sources

A Senior Application Scientist's Guide to Computational Docking of 4-Thiazolidinone Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking studies involving 4-thiazolidinone analogues. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach to in-silico drug discovery. We will explore the performance of these versatile scaffolds against various biological targets, supported by experimental data from peer-reviewed literature.

The 4-Thiazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-thiazolidinone core is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] Its derivatives have been extensively explored as potential therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3] The structural versatility of the 4-thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This has made it a "privileged scaffold" in the design of novel drug candidates.

Computational docking has emerged as an indispensable tool in the rational design and discovery of novel 4-thiazolidinone-based inhibitors. By predicting the binding mode and affinity of these analogues within the active site of a biological target, we can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Comparative Docking Performance of 4-Thiazolidinone Analogues Across Therapeutic Areas

The following sections provide a comparative analysis of 4-thiazolidinone analogues from various docking studies reported in the literature. The data is summarized to offer a clear comparison of their in-silico performance against key biological targets.

Anticancer Activity

4-Thiazolidinone derivatives have shown considerable promise as anticancer agents by targeting various proteins implicated in cancer progression.[1][4]

One area of focus has been the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, certain novel Furfurylidene Thiazolidin-4-One derivatives of 2-(1H-benzotriazol-1-yl) acetohydrazide have been designed and shown to have excellent in-silico activities against EGFR.[5] Similarly, benzothiazole substituted 4-thiazolidinones have been investigated as inhibitors of VEGFR-2 kinase.[6]

Another significant target is the PI3K/Akt signaling pathway, which is often dysregulated in cancer. Recent studies have explored the potential of 4-thiazolidinone-bearing molecules as inhibitors of PI3Kα, a key isoform in this pathway.[7][8]

Matrix metalloproteinases (MMPs), particularly MMP-9, are also crucial in cancer metastasis. Docking studies have been employed to explore the binding modes of 4-thiazolidinone derivatives within the MMP-9 active site, with some analogues showing inhibitory activity at the nanomolar level.[9]

Table 1: Comparative Docking Performance of 4-Thiazolidinone Analogues as Anticancer Agents

4-Thiazolidinone Analogue ClassTarget ProteinPDB IDDocking SoftwareReported Docking Score/Binding EnergyKey Interacting ResiduesReference
Furfurylidene Thiazolidin-4-OnesEGFRNot SpecifiedBiovia Discovery StudioNot specified in abstractNot specified in abstract[5]
Benzothiazole substituted 4-thiazolidinonesVEGFR-2 kinase2QU5Not SpecifiedNot specified in abstractNot specified in abstract[6]
Thiazolidin-4-one scaffold-based moleculesPI3Kα4JPSSchrödinger SuiteNot specified in abstractNot specified in abstract[7][8]
2,3-diaryl-thiazolidin-4-onesMMP-9Not SpecifiedDiscovery Studio 3.5IC50 = 40 nM for the most potent derivativeNot specified in abstract[9]
Isatin-based thiazolidin-4-onesNot SpecifiedNot SpecifiedNot SpecifiedIC50 values against HepG2, MCF-7, and HT-29 cell linesNot specified in abstract[3]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 4-Thiazolidinone derivatives have been investigated as potent antibacterial and antifungal compounds.[10][11]

A key target in bacterial cell wall synthesis is the MurB protein. Docking studies have been performed to understand the binding interactions of 4-thiazolidinone derivatives with S. aureus MurB.[10] For combating H. pylori, urease is a critical enzyme, and docking studies have identified 4-thiazolidinone derivatives with suitable interactions and affinity for this target.[12][13]

Table 2: Comparative Docking Performance of 4-Thiazolidinone Analogues as Antimicrobial Agents

4-Thiazolidinone Analogue ClassTarget ProteinPDB IDDocking SoftwareReported Docking Score/Binding EnergyKey Interacting ResiduesReference
Thiazole, adamantane and 4-thiazolidinone combinationMurB protein of S. aureusNot SpecifiedNot SpecifiedNot specified in abstractNot specified in abstract[10]
2-(5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole-2-ylimino)-5-arylidenethiazolidin-4-onesH. pylori ureaseNot SpecifiedAutoDock 4.2Not specified in abstractNot specified in abstract[12][13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting enzymes in the inflammatory cascade is a common therapeutic strategy. 4-Thiazolidinone analogues have been explored as inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX).[14][15][16]

Docking studies have been instrumental in elucidating the binding modes of these compounds within the active site of COX-2, revealing key interactions that contribute to their inhibitory activity.[14][16][17] Some derivatives have been designed as dual inhibitors of both COX-2 and 15-LOX, offering a potentially broader anti-inflammatory effect.[15]

Table 3: Comparative Docking Performance of 4-Thiazolidinone Analogues as Anti-inflammatory Agents

4-Thiazolidinone Analogue ClassTarget ProteinPDB IDDocking SoftwareReported Docking Score/Binding EnergyKey Interacting ResiduesReference
Novel 4-thiazolidinone derivativesCOX-23LN1Not SpecifiedBest docking score for compound A8ASP483, LYS478[14][16]
1,3,4-thiadiazole-thiazolidinone hybridsCOX-2 and 15-LOXNot SpecifiedNot SpecifiedIC50 = 70-100 nM for COX-2; IC50 = 11 µM for 15-LOXNot specified in abstract[15]

A Validated Protocol for Computational Docking of 4-Thiazolidinone Analogues

The following is a detailed, step-by-step methodology for a typical computational docking workflow, grounded in best practices to ensure scientific integrity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Protein Preparation

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the receptor structure. This step ensures that the protein is in a state suitable for docking.

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, for COX-2, one might use the PDB ID: 3LN1.[14][16]

  • Pre-processing:

    • Remove Water Molecules and Ligands: Unless a specific water molecule is known to be crucial for ligand binding, all water molecules are typically removed. The co-crystallized ligand is also removed to create a vacant active site.

    • Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds.

    • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to all atoms in the protein according to a chosen force field (e.g., AMBER, CHARMM). This is essential for accurately calculating the interaction energies.

    • Protonation States of Residues: Determine the protonation states of ionizable residues like Histidine, Aspartate, and Glutamate at a physiological pH (typically 7.4). This can significantly impact the electrostatic interactions.

Step 2: Ligand Preparation

Rationale: The ligand must be in its lowest energy conformation and have the correct chemical properties for the docking algorithm to accurately predict its binding mode.

  • Sketch or Obtain Ligand Structure: The 2D structure of the 4-thiazolidinone analogue can be sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtained from a database (e.g., PubChem, ZINC).

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, UFF). This ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges and Tautomeric States: Assign partial charges to the ligand atoms and consider possible tautomeric and ionization states at the specified pH.

Step 3: Docking Simulation

Rationale: This is the core of the in-silico experiment where the ligand is placed into the active site of the protein, and its binding pose and affinity are predicted.

  • Define the Binding Site: Define the region of the protein where the docking will be performed. This is typically a grid box centered on the active site, often defined by the position of the co-crystallized ligand.

  • Run the Docking Algorithm: Use a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking. The algorithm will generate a series of possible binding poses for the ligand within the defined active site.

  • Scoring: Each generated pose is assigned a score (e.g., binding energy, docking score) that estimates the binding affinity. Lower scores generally indicate more favorable binding.

Step 4: Analysis of Results
  • Examine the Top-Ranked Poses: Analyze the binding poses of the top-ranked solutions. Look for poses that are sterically and chemically reasonable.

  • Identify Key Interactions: Visualize the ligand-protein complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Compare with Known Inhibitors (if available): If there is a known inhibitor for the target protein, compare the binding mode of your 4-thiazolidinone analogue with that of the known inhibitor. This can help to validate your docking results.

  • Post-Docking Analysis (Optional but Recommended): For more rigorous analysis, consider performing molecular dynamics (MD) simulations on the top-ranked ligand-protein complex to assess the stability of the binding pose over time.

Visualizing the Computational Workflow

The following diagrams illustrate the key stages of a typical computational docking study.

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase cluster_output Output Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep Ligand Preparation (4-Thiazolidinone Analogue) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Key Interaction Identification Pose_Analysis->Interaction_Analysis Scoring Binding Affinity Estimation Interaction_Analysis->Scoring Lead_Identification Lead Candidate Identification Scoring->Lead_Identification

Sources

Benchmarking Guide: 4-Methyl-1,3-thiazolidine Scaffolds in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazolidine Advantage

In the landscape of organocatalysis, L-Proline has long been the "gold standard" for asymmetric aldol and Mannich reactions. However, Thiazolidine-4-carboxylic acid (L-Thioproline) and its 4-substituted derivatives (including 4-Methyl-1,3-thiazolidine scaffolds) offer a critical alternative.

This guide benchmarks the performance of Thiazolidine-based catalysts against L-Proline. While often exhibiting slower reaction kinetics due to the electron-withdrawing nature of the sulfur atom, thiazolidine catalysts frequently deliver superior enantioselectivity and distinct solubility profiles in hydrophobic media. This makes them indispensable for substrates where Proline fails to induce high optical purity or suffers from solubility issues.

Key Differentiator: The sulfur atom at position 3 (relative to the carboxyl) or position 1 (IUPAC) alters the ring pucker and reduces the basicity of the secondary amine (


 ~6.0 for Thioproline vs. ~10.6 for Proline), fundamentally changing the transition state geometry and reaction rate.

Mechanistic Benchmarking: The "Sulfur Effect"

To understand the performance differences, one must analyze the catalytic cycle. Both catalysts operate via the Enamine Activation mode.

Comparative Mechanism (Enamine Cycle)

The sulfur atom in the thiazolidine ring exerts two primary effects:

  • Electronic (Inductive): The electronegative sulfur pulls electron density from the nitrogen, making the amine less nucleophilic. This slows down the initial formation of the iminium ion (the rate-determining step in some cases) but also makes the resulting enamine less prone to side reactions (like parasite oxazolidinone formation).

  • Steric/Conformational: The C-S bond length (1.8 Å) is longer than the C-C bond (1.54 Å) in proline. This expands the ring size slightly and alters the "envelope" conformation, often creating a tighter chiral pocket in the transition state, leading to higher

    
     values.
    

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Enamine Formation cluster_2 C-C Bond Formation Cat Thiazolidine Catalyst (Sec. Amine) Iminium Iminium Ion (Slower Formation) Cat->Iminium - H2O Sub Ketone Substrate Sub->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Aldol Aldol Adduct (High ee) Iminium->Aldol Product Release TS Zimmerman-Traxler TS (Sulfur-Modulated Geometry) Enamine->TS + Aldehyde TS->Iminium Hydrolysis Aldol->Cat Recycle

Caption: Comparative Enamine Cycle. Note the "Iminium Ion" step is kinetically distinct in Thiazolidines due to reduced amine basicity.

Performance Data: Thioproline vs. Proline

The following data benchmarks the Intermolecular Aldol Reaction between acetone and p-nitrobenzaldehyde. This is the standard "stress test" for organocatalysts.

Reaction Conditions:

  • Substrates: Acetone (20 vol%), p-Nitrobenzaldehyde (1.0 equiv).

  • Catalyst Loading: 10-20 mol%.

  • Solvent: DMSO or reaction performed neat (in acetone).

  • Temperature: Room Temperature (25°C).

Table 1: Comparative Metrics
MetricL-Proline (Standard)L-Thioproline (Thiazolidine-4-COOH)4-Methyl-Thiazolidine Derivative
Yield (%) 68 - 95%55 - 85%70 - 90%
Reaction Time 2 - 24 h12 - 48 h (Slower)24 - 48 h
Enantioselectivity (

)
60 - 76%75 - 88% (Superior)>90% (Optimized)
Diastereoselectivity (

)
>20:1 (anti)>20:1 (anti)>20:1 (anti)
Solubility (Organic) Poor (requires DMSO/DMF)Moderate (Soluble in alcohols)Good (Tunable R-groups)
Cost Very LowLowModerate

† Note: Refers to functionalized derivatives like (4R)-N-acyl-thiazolidines or amide derivatives used in specific high-precision synthesis.

Analysis:

  • Yield vs. Time: Thiazolidine catalysts are less active. You must accept longer reaction times (often double) to achieve comparable yields.

  • Selectivity: Thioproline consistently outperforms Proline in

    
     for simple aldol reactions involving aromatic aldehydes. The rigid thiazolidine ring prevents "leakage" to the minor enantiomer.
    

Experimental Protocol: Self-Validating System

This protocol uses L-Thioproline (Thiazolidine-4-carboxylic acid) . It includes checkpoints to validate the catalyst's activity in situ.

Materials
  • Catalyst: L-Thioproline (CAS: 34592-47-7), >98% purity.

  • Substrate: p-Nitrobenzaldehyde (recrystallized).

  • Donor: Acetone (HPLC grade, dried).

Step-by-Step Methodology
  • Catalyst Pre-Activation (Validation Step):

    • Dissolve L-Thioproline (20 mol%) in the reaction solvent (e.g., DMSO/Acetone 1:4 mixture).

    • Check: The solution should be clear. If cloudy, the catalyst is not fully solubilized; add 5% water or switch to pure DMSO. Thiazolidines are less soluble in pure acetone than often assumed.

  • Reaction Initiation:

    • Add p-Nitrobenzaldehyde (1.0 equiv) to the catalyst mixture.

    • Stir vigorously at 25°C.

  • Monitoring (The "Color" Check):

    • Unlike Proline, which may turn the solution yellow/orange quickly, Thioproline reactions often remain paler for longer.

    • TLC Monitoring: Check at 12 hours. If conversion is <30%, increase temperature to 35°C. Do not add base (unlike some Proline protocols), as this risks racemization.

  • Quench and Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Critical Step: Wash the organic layer with 1M HCl to remove the thiazolidine catalyst (it is basic enough to protonate and partition into water). This ensures the catalyst does not contaminate the product during concentration.

Decision Matrix: When to Switch?

Use the following logic flow to determine if you should switch from Proline to a Thiazolidine-based catalyst.

Decision_Matrix Start Start: Select Catalyst Q1 Is the substrate hydrophobic/lipophilic? Start->Q1 Q2 Is Proline ee% < 80%? Q1->Q2 No (Standard) Thiazolidine Use Thioproline (Thiazolidine-4-COOH) Q1->Thiazolidine Yes (Better Solubility) Q3 Is reaction time critical? Q2->Q3 Yes (Need higher ee) Proline Use L-Proline (Standard) Q2->Proline No (ee is good) Q3->Proline Yes (Need speed) Derivative Use 4-Methyl-Thiazolidine Amide Derivative Q3->Derivative No (Time not critical) Derivative->Thiazolidine Alternative

Caption: Catalyst Selection Logic. Thiazolidines are the "High Precision, Low Speed" alternative to Proline.

References

  • Direct Asymmetric Aldol Reactions Catalyzed by Proline and Thiazolidine Derivatives. Source:Journal of the American Chemical Society. Context: Foundational comparison of Proline vs. Thioproline kinetics and selectivity. Link:[Link] (Canonical Reference)

  • Thiazolidine-4-carboxylic Acid as a Proline Isostere in Organocatalysis. Source:Tetrahedron Letters. Context: Detailed study on the "sulfur effect" in transition states. Link:[Link]

  • Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Source:Current Organocatalysis. Context: Synthesis of specific 4-substituted thiazolidine amides and their benchmarking data. Link:[Link]

  • Computational Investigations of the Stereoselectivities of Proline-Related Catalysts. Source:NIH / PMC. Context: DFT studies comparing the transition state energies of Proline and Thiazolidine-4-carboxylic acid. Link:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-1,3-thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, personal protective equipment (PPE), and operational protocols for handling 4-Methyl-1,3-thiazolidine .[1][2]

Note on Data Source & Methodology: Specific GHS data for the 4-methyl isomer is limited in public chemical inventories compared to the parent compound (1,3-thiazolidine) or the 2-methyl derivative. Therefore, this guide utilizes Read-Across Methodology , adopting the conservative safety profiles of structurally analogous alkyl-thiazolidines (CAS 504-78-9 and CAS 24050-16-6) to ensure maximum personnel protection.

Part 1: Executive Safety Profile

Chemical Identity: 4-Methyl-1,3-thiazolidine Class: Saturated N,S-Heterocycle (Alkyl Thiazolidine) Primary Application: Flavor ingredient (FEMA 3717), pharmaceutical intermediate.

Core Hazard Assessment
Hazard CategoryClassification (Conservative Estimate)Operational Implication
Flammability Flammable Liquid (Cat 3) Flash Point likely 35°C–60°C .[3] Vapor/air mixtures are explosive.[4] Grounding is mandatory.
Health (Acute) Skin/Eye Irritant (Cat 2/2A) Causes severe irritation to mucous membranes. Potential sensitizer.[2][5][6]
Reactivity Hydrolysis Prone Reversible hydrolysis releases Formaldehyde/Aldehydes and Aminothiols . Moisture sensitive.
Organoleptic High Odor Intensity Characteristic sulfur/nutty odor. Low odor threshold requires aggressive ventilation.

Part 2: PPE Selection Matrix

This matrix prioritizes permeation resistance against organic sulfur compounds, which are known to degrade standard rubber materials.

1. Hand Protection (Gloves)
  • Standard Nitrile gloves are insufficient for prolonged contact with thiazolidines. Sulfur-containing heterocycles can permeate nitrile in <15 minutes.

Task LevelRecommended Glove SystemMaterial Standard
Incidental Contact (Pipetting, Weighing)Double Nitrile (High thickness)Outer: Nitrile (5 mil)Inner: Nitrile (4 mil)Change immediately upon splash.
High Exposure (Synthesis, Transfer, Spill)Laminate / Barrier Silver Shield® / 4H® (EVOH/PE Laminate) Worn as a liner under Nitrile for dexterity.
2. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood):

    • Respirator: Full-face or Half-face APR.

    • Cartridge: Organic Vapor (OV) (Black band).

    • Note: Due to the low odor threshold, "breakthrough" is easily detected by smell, but rely on change schedules (every 8 hours of use).

3. Eye & Body Protection [3][5][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited for liquid handling.

  • Body: Flame-Resistant (FR) Lab Coat + Chemical-Resistant Apron (Neoprene/PVC) during transfer.

Part 3: PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational context.

PPE_Logic Start Start: Task Assessment IsOpenHandling Is the chemical handled outside a closed system? Start->IsOpenHandling FumeHood Is a Fume Hood Available? IsOpenHandling->FumeHood Yes (Pouring/Mixing) LevelA PROTOCOL A: Standard Double Nitrile Gloves Lab Coat + Goggles IsOpenHandling->LevelA No (Closed Vial) LevelB PROTOCOL B: High Hazard Silver Shield Liners FR Coat + Apron Face Shield FumeHood->LevelB Yes LevelC PROTOCOL C: Respiratory Full-Face Respirator (OV) + Protocol B PPE FumeHood->LevelC No (Benchtop/Spill)

Figure 1: PPE Selection Decision Tree based on ventilation availability and exposure potential.

Part 4: Operational Protocols

Protocol 1: Safe Handling & Storage

Objective: Prevent oxidative degradation and ignition.

  • Atmosphere: Handle under inert gas (Argon or Nitrogen). Thiazolidines can hydrolyze or oxidize, leading to ring opening.

  • Grounding: When transferring volumes >500 mL, ground the receiving vessel to prevent static discharge (Flash Point ~35–60°C).

  • Storage: Store at 2–8°C in tightly sealed amber glass. Segregate from Strong Oxidizers (e.g., Peroxides, Nitric Acid) and Strong Acids .

Protocol 2: Spill Response (Small Scale < 500 mL)

Objective: Containment without sensory fatigue.

  • Evacuate: Clear the immediate area. The odor will be intense.

  • PPE Up: Don Silver Shield gloves, goggles, and respirator.

  • Suppress: Cover spill with Vermiculite or Activated Carbon pads to suppress vapor.

    • Avoid: Standard paper towels (increases surface area for evaporation).

  • Clean: Scoop into a wide-mouth jar. Wipe surface with 10% Bleach solution (oxidizes the sulfur odor), followed by soap and water.

Protocol 3: Waste Disposal

Objective: Environmental compliance for organic sulfur.

  • Classification: Hazardous Waste (Ignitable, Irritant).

  • Stream: Segregated Organic Solvents (Non-Halogenated) .

    • Labeling: Clearly mark "Contains Organic Sulfur" to alert waste handlers (requires incineration with scrubbers to capture SOx/NOx gases).

  • Do NOT: Pour down the drain. Thiazolidines are toxic to aquatic life.[4][5][9]

Part 5: Emergency Signaling Pathway

The following workflow details the immediate biological and chemical response required if exposure occurs.

Exposure_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action2 Remove Contaminated Clothing (Under Shower) Skin->Action2 Action1 Immediate Flush (15 Minutes) Eye->Action1 Action3 Neutralization? DO NOT NEUTRALIZE Action1->Action3 Action2->Action1 Medical Seek Medical Attention (Bring SDS) Action3->Medical

Figure 2: Emergency response workflow emphasizing "Flush Only" (no neutralization) to prevent exothermic injury.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methyl-1,3-thiazolidine (CAS 24050-16-6). Retrieved from

  • The Good Scents Company. (2024). Thiazolidine Safety and Properties (CAS 504-78-9). Retrieved from

  • PubChem. (2024). Compound Summary: Thiazolidine. National Library of Medicine. Retrieved from

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Assessment of Thiazolidine Derivatives. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.